Product packaging for CYT387-azide(Cat. No.:)

CYT387-azide

Cat. No.: B1156704
M. Wt: 444.49
Attention: For research use only. Not for human or veterinary use.
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Description

CYT387-azide is a chemical probe derived from Momelotinib (CYT387), a potent and selective ATP-competitive inhibitor of Janus kinases JAK1 and JAK2 (IC50 values of 11 nM and 18 nM, respectively) with significantly less activity against JAK3 . The incorporation of an azide group enables versatile bioorthogonal chemistry, primarily through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing researchers to conjugate this inhibitor to other molecules, surfaces, or biomolecules like antibodies . This derivative is designed for advanced chemical biology and drug discovery research. It can be used to create cell-permeable affinity matrices for target identification, to develop antibody-drug conjugates (ADCs) for targeted therapy, or to prepare immobilized inhibitors for protein pull-down assays and studying JAK-STAT signaling pathways . The parent compound, CYT387, has demonstrated efficacy in preclinical models by inhibiting the proliferation of cells driven by constitutive JAK2 signaling and normalizing inflammatory cytokines, highlighting its relevance in the study of myeloproliferative disorders and cancers . This compound is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₃H₂₄N₈O₂

Molecular Weight

444.49

Origin of Product

United States

Foundational & Exploratory

The Azide-Functionalized Kinase Inhibitor CYT387-azide: A Technical Guide to its Mechanism and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

This technical guide provides a comprehensive overview of CYT387-azide, an azide-modified derivative of the potent JAK1/JAK2/ACVR1 inhibitor, momelotinib (CYT387). This document is intended for researchers, scientists, and drug development professionals interested in the application of chemical biology tools for target engagement and identification in the context of myelofibrosis and other related disorders. While this compound is not a commercially available therapeutic, its utility as a chemical probe offers significant advantages for in-depth mechanistic studies.

Core Mechanism of Action

This compound is a bio-orthogonal chemical probe derived from momelotinib (CYT387). The core mechanism of action of the parent compound, and by extension the azide derivative, is the competitive inhibition of Janus kinases (JAK1 and JAK2) and Activin A receptor type 1 (ACVR1). The introduction of the azide moiety serves as a "handle" for "click chemistry" reactions, enabling the visualization and identification of protein targets without significantly altering the inhibitor's intrinsic activity.

Inhibition of the JAK-STAT Pathway

CYT387 is an ATP-competitive inhibitor of JAK1 and JAK2.[1] These kinases are central components of the JAK-STAT signaling pathway, which is a critical regulator of hematopoiesis and immune responses. In myeloproliferative neoplasms (MPNs) such as myelofibrosis, this pathway is often constitutively activated due to mutations in JAK2 (e.g., JAK2V617F) or the thrombopoietin receptor (MPL).[2] By blocking the ATP-binding site of JAK1 and JAK2, CYT387 prevents the phosphorylation and activation of downstream Signal Transducers and Activators of Transcription (STATs). This leads to the downregulation of genes involved in cell proliferation and inflammation, thereby reducing the symptom burden and spleen size in patients with myelofibrosis.[3][4]

Inhibition of ACVR1 and Regulation of Iron Homeostasis

A distinguishing feature of momelotinib (and presumably this compound) is its inhibitory activity against ACVR1, also known as ALK2.[2] ACVR1 is a key regulator of hepcidin, the master hormone of iron homeostasis. In chronic inflammatory states like myelofibrosis, elevated levels of inflammatory cytokines stimulate hepcidin production, which in turn leads to iron sequestration in macrophages and restricted erythropoiesis, causing anemia. By inhibiting ACVR1, momelotinib suppresses hepcidin expression, leading to increased iron availability for red blood cell production and an improvement in anemia.[2]

Downstream Signaling Effects

Inhibition of the JAK-STAT pathway by CYT387 has been shown to suppress multiple downstream signaling cascades. A recent study demonstrated that CYT387 inhibits the PI3K/AKT and Ras/MAPK signaling pathways, which are also implicated in the pathobiology of multiple myeloma.[1] Furthermore, CYT387 has been observed to induce apoptosis and autophagy in cancer cells.[1]

Quantitative Inhibitory Profile of the Parent Compound (Momelotinib)

The following table summarizes the in vitro inhibitory activity of momelotinib (CYT387) against key kinase targets and cell lines. This data serves as a reference for the expected potency of this compound.

Target/Cell LineAssay TypeIC50 (nM)Reference
Kinases
JAK1Kinase Assay11[1]
JAK2Kinase Assay18[1]
JAK3Kinase Assay155[1]
Cell Lines
Ba/F3-wt (IL-3 stimulated)Proliferation Assay1400[1]
Ba/F3-MPLW515LProliferation Assay200[1]
CHRF-288-11Proliferation Assay1[1]
Ba/F3-TEL-JAK2Proliferation Assay700[1]
HEL (JAK2V617F)Proliferation Assay~1500[2]
K562 (BCR-ABL)Proliferation Assay58000[2]

Application of this compound in Activity-Based Protein Profiling

The primary application of this compound is as a chemical probe in activity-based protein profiling (ABPP) experiments. ABPP allows for the direct assessment of target engagement and the identification of novel or off-target interactions within a complex biological system. The azide group enables the covalent attachment of a reporter tag (e.g., a fluorophore or biotin) via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.

ABPP_Workflow cluster_treatment Probe Treatment cluster_click Click Chemistry cluster_analysis Downstream Analysis cells Live Cells or Lysate click_reagents Alkyne-Reporter Tag (e.g., Biotin or Fluorophore) cells->click_reagents Lysis & Click Reaction probe This compound probe->cells Incubation sds_page SDS-PAGE & In-Gel Fluorescence click_reagents->sds_page Fluorescent Tag mass_spec Enrichment (Streptavidin) & Mass Spectrometry click_reagents->mass_spec Biotin Tag

Figure 1. Experimental workflow for activity-based protein profiling using this compound.

Detailed Experimental Protocols

The following are representative protocols for the use of this compound in ABPP experiments.

In Vitro Kinase Assay

This assay is used to determine the inhibitory potency (IC50) of this compound against purified kinases.

  • Materials: Purified recombinant kinases (e.g., JAK1, JAK2, ACVR1), peptide substrate, ATP, this compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of this compound in kinase buffer.

    • In a 384-well plate, add the kinase, peptide substrate, and this compound or vehicle control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure kinase activity using the detection reagent according to the manufacturer's instructions.

    • Calculate IC50 values by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay

This protocol outlines the use of this compound to visualize target engagement in intact cells.

  • Materials: Human erythroleukemia (HEL) cells, RPMI-1640 medium, fetal bovine serum (FBS), penicillin/streptomycin, this compound, alkyne-fluorophore conjugate (e.g., TAMRA-alkyne), CuAAC reaction components (copper(II) sulfate, TBTA, sodium ascorbate), lysis buffer, and SDS-PAGE reagents.

  • Procedure:

    • Culture HEL cells to a density of 1 x 10^6 cells/mL.

    • Treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Perform the CuAAC click reaction by adding the alkyne-fluorophore, copper(II) sulfate, TBTA, and sodium ascorbate to the cell lysate.

    • Incubate for 1 hour at room temperature.

    • Resolve the labeled proteins by SDS-PAGE.

    • Visualize target engagement by in-gel fluorescence scanning. A decrease in fluorescence intensity with increasing concentrations of a competitor (un-tagged CYT387) would confirm on-target labeling.

Proteomic Identification of this compound Targets

This protocol describes the use of a biotinylated version of the probe for the enrichment and identification of targets by mass spectrometry.

  • Materials: As in 4.2, but using an alkyne-biotin conjugate instead of a fluorophore. Also required are streptavidin-agarose beads, wash buffers, and access to a mass spectrometry facility.

  • Procedure:

    • Follow steps 1-5 from protocol 4.2, using the alkyne-biotin conjugate.

    • After the click reaction, add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotin-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin).

    • Identify the enriched proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Visualization

The following diagram illustrates the central role of the JAK-STAT pathway and the points of inhibition by this compound.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK1 JAK1 Cytokine_Receptor->JAK1 JAK2 JAK2 Cytokine_Receptor->JAK2 ACVR1 ACVR1 Gene_Expression Gene Expression (Proliferation, Inflammation) ACVR1->Gene_Expression Hepcidin Regulation STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT pSTAT->Gene_Expression Translocation Cytokine Cytokine Cytokine->Cytokine_Receptor BMP BMP BMP->ACVR1 Inhibitor This compound Inhibitor->ACVR1 Inhibitor->JAK1 Inhibitor->JAK2

Figure 2. Inhibition of the JAK-STAT and ACVR1 pathways by this compound.

Conclusion

This compound represents a powerful chemical biology tool for the study of JAK-STAT and ACVR1 signaling. Its utility in ABPP allows for the direct assessment of target engagement and the potential identification of novel binding partners, providing a deeper understanding of the mechanism of action of momelotinib and related kinase inhibitors. The protocols and data presented in this guide offer a framework for the application of this compound in both basic and translational research.

References

An In-depth Technical Guide to the Synthesis and Purification of CYT387-Azide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a proposed synthetic route and purification strategy for CYT387-azide, a derivative of the potent JAK1/JAK2 inhibitor, Momelotinib (CYT387). This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the chemical synthesis and handling of this compound for research purposes. The guide outlines a plausible synthetic pathway, detailed experimental protocols, and critical safety considerations for handling azide compounds.

Introduction to CYT387 and its Azide Derivative

CYT387, also known as Momelotinib, is a small molecule inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with IC50 values of 11 nM and 18 nM, respectively[1][][3]. Dysregulation of the JAK-STAT signaling pathway is implicated in the pathogenesis of myeloproliferative neoplasms (MPNs)[1]. By inhibiting JAK1 and JAK2, CYT387 effectively modulates this pathway, leading to therapeutic benefits. The azide derivative of CYT387 is a valuable tool for researchers, enabling the use of "click chemistry" for various applications, including target identification, validation, and the development of novel drug conjugates. This guide proposes the synthesis of this compound as an acyl azide, a reactive intermediate for such applications.

Proposed Synthesis of this compound

The synthesis of this compound can be strategically approached by first synthesizing a key carboxylic acid intermediate of Momelotinib, followed by its conversion to the corresponding acyl azide. The following sections detail a proposed multi-step synthesis.

Synthesis of the Key Intermediate: 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid

A convergent and efficient synthetic route to the carboxylic acid intermediate is adapted from established syntheses of Momelotinib[4][5][6]. This pathway involves the synthesis of two key fragments, 1-(4-morpholinophenyl)guanidine and methyl 4-(3-(dimethylamino)acryloyl)benzoate, followed by their condensation and subsequent hydrolysis.

Step 1: Synthesis of 1-(4-morpholinophenyl)guanidine

4-Morpholinoaniline is reacted with cyanamide in the presence of an acid catalyst to yield 1-(4-morpholinophenyl)guanidine[4][5].

Step 2: Synthesis of methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate

Methyl 4-acetylbenzoate is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate[4].

Step 3: Condensation and Formation of the Pyrimidine Core

The two intermediates, 1-(4-morpholinophenyl)guanidine and methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate, are condensed in the presence of a base to form the pyrimidine ring system[5].

Step 4: Hydrolysis to the Carboxylic Acid Intermediate

The resulting methyl ester is hydrolyzed using a suitable base, such as lithium hydroxide, to yield the final carboxylic acid intermediate, 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid[4].

Conversion to this compound (Acyl Azide)

The carboxylic acid intermediate is then converted to the acyl azide. A common and effective method for this transformation is the use of diphenylphosphoryl azide (DPPA)[7].

Step 5: Formation of 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoyl azide

The carboxylic acid is reacted with diphenylphosphoryl azide (DPPA) in the presence of a non-nucleophilic base, such as triethylamine (TEA), in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

Data Presentation: Synthesis of Momelotinib

The following table summarizes representative yields for the synthesis of the parent compound, Momelotinib, providing a benchmark for the expected efficiency of the synthesis of the azide derivative.

StepStarting Material(s)ProductYield (%)Purity (%)Reference(s)
1. Guanidine Formation4-Morpholinoaniline, Cyanamide1-(4-morpholinophenyl)guanidine78-[5]
2. Enaminone FormationMethyl 4-acetylbenzoate, DMF-DMAMethyl (E)-4-(3-(dimethylamino)acryloyl)benzoateHigh-[4][5]
3 & 4. Condensation, Hydrolysis, and Amidation (Overall)Methyl 4-acetylbenzoateMomelotinib66>99 (HPLC)[4]
5-Step Synthesis (Overall)4-Morpholinoaniline, Methyl 4-acetylbenzoateMomelotinib43.299.1 (HPLC)[5]

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Synthesis of 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid
  • Materials: 4-Morpholinoaniline, cyanamide, concentrated hydrochloric acid, ethanol, methyl 4-acetylbenzoate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), sodium hydroxide, lithium hydroxide, water, and appropriate organic solvents for extraction and purification.

  • Protocol for 1-(4-morpholinophenyl)guanidine:

    • Dissolve 4-morpholinoaniline in ethanol.

    • Add an aqueous solution of cyanamide.

    • Acidify the mixture with concentrated hydrochloric acid and reflux.

    • After cooling, collect the precipitated product by filtration.

  • Protocol for methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate:

    • Dissolve methyl 4-acetylbenzoate in DMF-DMA.

    • Heat the mixture to reflux.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Protocol for Condensation and Hydrolysis:

    • Combine 1-(4-morpholinophenyl)guanidine and methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate in a suitable alcoholic solvent.

    • Add a solution of sodium hydroxide and heat to reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction and isolate the intermediate ester.

    • Dissolve the ester in a mixture of THF and water, and add lithium hydroxide.

    • Stir at room temperature until hydrolysis is complete.

    • Acidify the reaction mixture to precipitate the carboxylic acid.

    • Collect the product by filtration and wash with water.

Synthesis of 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoyl azide
  • Materials: 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid, diphenylphosphoryl azide (DPPA), triethylamine (TEA), anhydrous N,N-dimethylformamide (DMF).

  • Protocol:

    • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid in anhydrous DMF.

    • Add triethylamine to the solution and stir.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diphenylphosphoryl azide (DPPA) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, the reaction mixture can be used directly for subsequent reactions or the product can be isolated.

Purification of this compound

Organic azides are potentially explosive and require careful handling. Purification methods should be chosen to minimize the risk of decomposition.

  • Recommended Techniques:

    • Extraction: Use a suitable solvent system to extract the product from the reaction mixture.

    • Precipitation: Induce precipitation of the product by adding a non-solvent.

  • Techniques to Avoid:

    • Distillation and Sublimation: These methods involve heating and can lead to explosive decomposition of the azide[5][8].

    • Column Chromatography: While possible for some azides, it can increase the risk of decomposition and should be used with caution, preferably on small scales[5].

  • Safety Precautions:

    • Always work behind a blast shield.

    • Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

    • Avoid using metal spatulas or stir bars that could cause friction or sparks.

    • Do not use chlorinated solvents as they can form explosive byproducts[5][8].

    • Store the purified azide at low temperatures (e.g., -20 °C) and protected from light[5][8].

    • Dispose of azide waste in a dedicated, clearly labeled container, and avoid contact with acids[5][8].

Visualizations

Proposed Synthetic Workflow for this compound

Synthesis_Workflow cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product A 4-Morpholinoaniline C 1-(4-morpholinophenyl)guanidine A->C Cyanamide, HCl B Methyl 4-acetylbenzoate D Methyl (E)-4-(3-(dimethylamino)acryloyl)benzoate B->D DMF-DMA E 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid C->E 1. Condensation (Base) 2. Hydrolysis (LiOH) D->E 1. Condensation (Base) 2. Hydrolysis (LiOH) F This compound E->F DPPA, TEA JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation JAK->JAK 3. Autophosphorylation STAT_inactive STAT (inactive) JAK->STAT_inactive 4. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 5. Dimerization DNA DNA STAT_active->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene 7. Gene Activation Cytokine Cytokine Cytokine->Receptor 1. Binding CYT387 CYT387 CYT387->JAK Inhibition

References

CYT387-Azide: A Chemical Probe for Interrogating JAK/STAT Signaling

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical cellular communication route involved in a myriad of physiological processes, including immunity, inflammation, cell growth, and hematopoiesis. Dysregulation of this pathway is a hallmark of various diseases, notably myeloproliferative neoplasms (MPNs) and inflammatory disorders. CYT387, also known as momelotinib, is a potent, ATP-competitive inhibitor of JAK1 and JAK2 kinases, which are central components of this pathway.[1] To facilitate a deeper understanding of the cellular targets and mechanisms of action of CYT387 and other JAK inhibitors, a chemical probe version, CYT387-azide, has been developed. This guide provides a comprehensive technical overview of this compound as a tool for activity-based protein profiling (ABPP) to investigate the JAK/STAT signaling cascade.

CYT387 has demonstrated efficacy in clinical trials for myelofibrosis, a type of MPN.[2] Its inhibitory action on JAK1 and JAK2 leads to the suppression of downstream STAT phosphorylation and subsequent modulation of gene expression.[1] The development of this compound allows for the covalent labeling of its protein targets within a complex proteome. The azide functional group serves as a "click chemistry" handle, enabling the attachment of a reporter tag (e.g., biotin or a fluorophore) for enrichment and identification of target proteins via mass spectrometry or visualization by fluorescence imaging. This ABPP approach provides a powerful method for target deconvolution, off-target identification, and a deeper understanding of the intricate signaling networks regulated by JAK kinases.

Data Presentation: Kinase Selectivity of CYT387

The following table summarizes the in vitro kinase inhibitory activity of CYT387, providing a quantitative overview of its selectivity profile. This data is crucial for interpreting the results of chemical proteomics studies.

Kinase TargetIC50 (nM)Cellular IC50 (nM)Cell LineReference
JAK111--[1]
JAK218--[1]
JAK3155--[1]
STAT5 phosphorylation-400HEL[1]
Ba/F3-JAK2V617F-~1500Ba/F3[1]
HEL (JAK2V617F)-~1500HEL[1]
Ba/F3-MPLW515L-200Ba/F3[1]
K562 (BCR-ABL)-58000K562[1]

Signaling Pathway Diagram

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor (Extracellular) Cytokine->Receptor 1. Ligand Binding Receptor_Intra Cytokine Receptor (Intracellular) JAK JAK Receptor_Intra->JAK 2. Receptor Association STAT STAT Receptor_Intra->STAT 5. STAT Recruitment pJAK pJAK JAK->pJAK 3. Autophosphorylation pJAK->Receptor_Intra pJAK->STAT 6. STAT Phosphorylation pSTAT pSTAT STAT_Dimer pSTAT Dimer pSTAT->STAT_Dimer 7. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 8. Nuclear Translocation DNA DNA Nucleus->DNA 9. Binds to DNA Gene_Expression Gene Expression DNA->Gene_Expression 10. Transcription CYT387 This compound CYT387->JAK Inhibition

Caption: The JAK/STAT signaling pathway is initiated by cytokine binding and leads to gene expression.

Experimental Protocols

1. Synthesis of this compound (Proposed Route)

Disclaimer: The following is a proposed synthetic route based on known momelotinib syntheses and common chemical transformations. A specific protocol for this compound has not been publicly detailed.

The synthesis would likely start from a precursor of momelotinib that allows for the introduction of an azide group. One plausible approach involves using a precursor with a leaving group (e.g., a halide or a tosylate) on a side chain, which can then be displaced by an azide nucleophile.

Step 1: Synthesis of an Amine-functionalized Precursor. A key intermediate in some momelotinib syntheses is N-(cyanomethyl)-4-(2-chloro-pyrimidin-4-yl)benzamide. This intermediate can be reacted with a diamine linker, such as N-Boc-1,4-diaminobutane, to introduce a protected amine.

Step 2: Coupling with 4-morpholinoaniline. The product from Step 1 would then undergo a nucleophilic aromatic substitution with 4-morpholinoaniline to complete the core structure of momelotinib.

Step 3: Deprotection of the Amine. The Boc protecting group on the linker is removed under acidic conditions to yield a primary amine.

Step 4: Conversion of Amine to Azide. The primary amine can be converted to an azide via a diazo transfer reaction using a reagent like triflyl azide or by a two-step procedure involving conversion to a leaving group followed by substitution with sodium azide.

Step 5: Purification. The final this compound product would be purified by column chromatography or preparative HPLC.

2. Activity-Based Protein Profiling (ABPP) Workflow

The following is a generalized protocol for using a clickable kinase probe like this compound for target identification in cultured cells.

a. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., HEL cells, which have a JAK2V617F mutation) to ~80% confluency.

  • Treat the cells with this compound at a final concentration determined by a dose-response experiment (typically in the range of 100 nM to 1 µM). Include a DMSO-treated control.

  • Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

b. Cell Lysis and Proteome Extraction:

  • After incubation, wash the cells twice with cold PBS.

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

  • Scrape the cells and collect the lysate.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA assay.

c. Click Chemistry Reaction:

  • To 1 mg of protein lysate, add the click chemistry reagents. A typical reaction mixture includes:

    • Biotin-alkyne or a fluorescent-alkyne reporter tag (e.g., 50 µM).

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM).

    • Copper(II) sulfate (CuSO4) (1 mM).

    • Sodium ascorbate (1 mM).

  • Incubate the reaction for 1 hour at room temperature with gentle shaking.

d. Enrichment of Labeled Proteins (for Biotin-alkyne):

  • Add streptavidin-agarose beads to the reaction mixture.

  • Incubate for 1-2 hours at 4°C on a rotator to capture the biotinylated proteins.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

e. Sample Preparation for Mass Spectrometry (On-Bead Digestion):

  • Wash the beads with ammonium bicarbonate buffer (50 mM, pH 8.0).

  • Resuspend the beads in a solution of DTT (10 mM in 50 mM ammonium bicarbonate) and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Cool the sample to room temperature and add iodoacetamide (55 mM in 50 mM ammonium bicarbonate) and incubate in the dark for 20 minutes to alkylate cysteine residues.

  • Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides.

  • Acidify the peptides with formic acid and desalt using a C18 StageTip.

  • The purified peptides are now ready for LC-MS/MS analysis.

f. Mass Spectrometry and Data Analysis:

  • Analyze the peptide samples on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

  • Compare the protein abundances between the this compound treated samples and the DMSO controls to identify specific targets.

Experimental Workflow Diagram

ABPP_Workflow Cell_Culture 1. Cell Culture (e.g., HEL cells) Probe_Treatment 2. Treat with This compound Cell_Culture->Probe_Treatment Cell_Lysis 3. Cell Lysis & Proteome Extraction Probe_Treatment->Cell_Lysis Click_Chemistry 4. Click Chemistry (add Biotin-Alkyne) Cell_Lysis->Click_Chemistry Enrichment 5. Enrichment with Streptavidin Beads Click_Chemistry->Enrichment OnBead_Digestion 6. On-Bead Digestion (Trypsin) Enrichment->OnBead_Digestion MS_Analysis 7. LC-MS/MS Analysis OnBead_Digestion->MS_Analysis Data_Analysis 8. Data Analysis & Target Identification MS_Analysis->Data_Analysis

Caption: A typical workflow for activity-based protein profiling using a clickable probe.

Logical Relationships in Chemical Probe-Based Discovery

Logical_Relationships Biol_Question Biological Question: Understand JAK/STAT Signaling in Disease Hypothesis Hypothesis: Inhibition of JAK kinases will have therapeutic benefit Biol_Question->Hypothesis Inhibitor_Dev Small Molecule Inhibitor Development (CYT387) Hypothesis->Inhibitor_Dev Probe_Design Chemical Probe Design (this compound) Inhibitor_Dev->Probe_Design Target_Engagement Target Engagement & Selectivity Profiling Probe_Design->Target_Engagement Mechanism_Study Mechanism of Action Studies Probe_Design->Mechanism_Study Target_Validation Target Validation Target_Engagement->Target_Validation Off_Target_ID Off-Target Identification & Safety Profiling Target_Engagement->Off_Target_ID Mechanism_Study->Target_Validation Drug_Dev Drug Development & Clinical Trials Target_Validation->Drug_Dev Off_Target_ID->Drug_Dev

Caption: The role of chemical probes in the drug discovery and target validation process.

References

In Vitro Characterization of CYT387-Azide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT387, also known as Momelotinib, is a potent, ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[1][2][3][4] Dysregulation of the JAK-STAT signaling pathway is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs).[2][3][4] CYT387 has shown significant therapeutic potential in treating these disorders. The introduction of an azide moiety to the CYT387 scaffold, creating CYT387-azide, provides a valuable chemical tool for researchers. This azide-functionalized probe enables the use of bioorthogonal chemistry, such as click chemistry, for applications including target identification, validation, and visualization of cellular distribution.

This technical guide provides a comprehensive overview of the in vitro characterization of CYT387, which serves as a foundational framework for evaluating its azide derivative. The presented data and experimental protocols are essential for researchers aiming to utilize this compound as a chemical probe.

Quantitative Data Summary

The following tables summarize the key quantitative data for CYT387 based on in vitro assays. It is anticipated that a well-designed this compound probe would exhibit comparable activity profiles.

Table 1: Kinase Inhibition Profile of CYT387
KinaseIC50 (nM)
JAK111[1][2][3][4]
JAK218[1][2][3][4]
JAK3155[2][3]
TYK217[5]

IC50 values represent the concentration of CYT387 required to inhibit 50% of the kinase activity.

Table 2: Cellular Activity of CYT387 in Various Cell Lines
Cell LineGenetic BackgroundIC50 (nM) for Cell Growth Inhibition
Ba/F3-wt (IL-3 stimulated)Wild-Type1400[1]
Ba/F3-JAK2V617FJAK2V617F Mutation~1500[2][3]
HELJAK2V617F Mutation~1500[2][3]
Ba/F3-MPLW515LMPLW515L Mutation200[1][2][3]
CHRF-288-11Mutated JAK2 allelePotent Inhibition (Specific IC50 not detailed)[2][3]
Ba/F3-TEL-JAK2TEL-JAK2 Fusion700[1]
K562BCR-ABL Fusion58000[2][3]

IC50 values represent the concentration of CYT387 required to inhibit 50% of cell proliferation.

Table 3: Inhibition of Downstream Signaling
Cell LineTargetIC50 (nM)
HELSTAT5 Phosphorylation400[2][3]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the characterization of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Materials:

    • Recombinant purified kinase domains (e.g., GST-tagged JAK1, JAK2, JAK3, TYK2)[1]

    • Peptide substrate

    • ATP

    • Assay buffer

    • CYT387 or this compound

    • 384-well optiplates[1][5]

    • Alphascreen Protein Tyrosine Kinase P100 detection kit[1][5]

    • Plate reader (e.g., PerkinElmer Fusion Alpha)[1][5]

  • Protocol:

    • Prepare serial dilutions of CYT387 or this compound in the assay buffer.

    • In a 384-well plate, add the recombinant kinase, the peptide substrate, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and add the Alphascreen detection beads.

    • Incubate in the dark to allow for signal development.

    • Read the plate using a compatible plate reader.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Human and murine hematopoietic cell lines (e.g., Ba/F3, HEL, K562)[2][3][5]

    • Appropriate cell culture medium and supplements (e.g., IL-3 for Ba/F3-wt)

    • CYT387 or this compound

    • 96-well plates

    • MTS tetrazolium salt assay kit[5]

    • Plate reader

  • Protocol:

    • Seed the cells in 96-well plates at a predetermined density.

    • Add serial dilutions of CYT387 or this compound to the wells.

    • Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

    • Add the MTS reagent to each well and incubate for a further 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Western Blotting for Phospho-STAT5 Inhibition

This technique is used to detect the phosphorylation status of STAT5, a key downstream target of JAK2.

  • Materials:

    • Cell lines (e.g., HEL cells)[2][3]

    • CYT387 or this compound

    • Lysis buffer

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-STAT5, anti-total-STAT5)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with varying concentrations of CYT387 or this compound for a defined period.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against phospho-STAT5 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total STAT5 as a loading control.

    • Quantify the band intensities to determine the inhibition of STAT5 phosphorylation.

Visualizations

Signaling Pathway of JAK-STAT Inhibition by this compound

JAK_STAT_Pathway Cytokine Cytokine CytokineReceptor Cytokine Receptor Cytokine->CytokineReceptor Binds JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Inflammation) Nucleus->GeneTranscription Initiates CYT387_azide This compound CYT387_azide->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by this compound.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->PrepareReagents Dispense Dispense into 384-well Plate PrepareReagents->Dispense Incubate Incubate at Room Temp Dispense->Incubate AddDetection Add Alphascreen Detection Reagents Incubate->AddDetection IncubateDark Incubate in Dark AddDetection->IncubateDark ReadPlate Read Plate IncubateDark->ReadPlate Analyze Calculate IC50 ReadPlate->Analyze End End Analyze->End Characterization_Logic CYT387 CYT387 (Parent Compound) Azide_Modification Azide Modification CYT387->Azide_Modification CYT387_azide This compound (Probe) Azide_Modification->CYT387_azide InVitro_Characterization Kinase Assays Cell-Based Assays Western Blotting CYT387_azide->InVitro_Characterization Validate_Activity Validate Biological Activity InVitro_Characterization->Validate_Activity Use_As_Probe Utilize as Chemical Probe (e.g., Click Chemistry) Validate_Activity->Use_As_Probe If activity is retained

References

CYT387-azide for novel kinase target discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to a CYT387-Azide Chemical Probe for Novel Kinase Target Discovery

Introduction

CYT387, also known as momelotinib, is a potent ATP-competitive inhibitor of Janus kinase 1 (JAK1) and JAK2.[1][2][3] Its well-characterized activity against these key signaling proteins has made it a valuable tool in the study of myeloproliferative neoplasms (MPNs) and other diseases driven by dysregulated JAK-STAT signaling.[1][2] To expand the utility of this small molecule and uncover novel, off-target kinases or other ATP-binding proteins, a chemical probe based on the CYT387 scaffold can be employed. This guide outlines the conceptual framework and methodologies for the use of a hypothetical this compound probe in activity-based protein profiling (ABPP) for the discovery of novel kinase targets.

The core of this approach is the design of a CYT387 analog bearing a bioorthogonal azide handle. This "clickable" probe allows for the covalent labeling of its protein targets in a cellular context, which can then be enriched and identified using mass spectrometry. This document provides a comprehensive overview of the necessary data, protocols, and workflows for researchers, scientists, and drug development professionals interested in leveraging this powerful technique.

Quantitative Data Presentation

The efficacy of a chemical probe is predicated on the well-defined activity of its parent molecule. The following tables summarize the in vitro kinase inhibition and cellular activity of CYT387.

Table 1: In Vitro Kinase Inhibition Profile of CYT387
KinaseIC₅₀ (nM)
JAK111[1][2][3][4]
JAK218[1][2][3][4]
TYK217[4]
JAK3155[1][2][4]

IC₅₀ values represent the concentration of CYT387 required for 50% inhibition of kinase activity in vitro.

Table 2: Cellular Activity of CYT387 in Various Cell Lines
Cell LineKey MutationIC₅₀ (nM)
Ba/F3-JAK2V617FJAK2 V617F~1500[1][2]
HELJAK2 V617F~1500[1][2]
Ba/F3-MPLW515LMPL W515L200[1][2][3]
CHRF-288-11JAK2 T875N1[3]
Ba/F3-TEL-JAK2TEL-JAK2 fusion700[3]
K562BCR-ABL58000[1][2]
Ba/F3 (IL-3 stimulated)Wild-type1400[3]

IC₅₀ values represent the concentration of CYT387 required for 50% inhibition of cell proliferation.

Signaling Pathway

CYT387 primarily targets the JAK-STAT signaling pathway, which is crucial for cytokine-mediated cell signaling. Understanding this pathway is essential for interpreting the results of a target discovery experiment.

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor JAK JAK receptor->JAK association receptor->JAK activates STAT STAT (inactive) JAK->STAT phosphorylates cytokine Cytokine cytokine->receptor binds STAT_P STAT (active) dimer STAT->STAT_P dimerizes nucleus Nucleus STAT_P->nucleus translocates to gene Target Gene Transcription nucleus->gene regulates

Figure 1: Simplified JAK-STAT signaling pathway.

Experimental Workflow for Novel Target Discovery

The following diagram illustrates a typical workflow for a competitive activity-based protein profiling experiment using this compound to identify novel kinase targets.

ABPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemistry Biochemistry cluster_analysis Analysis cell_control Cells + DMSO lysis Cell Lysis cell_control->lysis cell_probe Cells + this compound cell_probe->lysis cell_competitor Cells + CYT387 (competitor) + this compound cell_competitor->lysis click_chem Click Chemistry (add biotin-alkyne) lysis->click_chem enrichment Streptavidin Enrichment click_chem->enrichment digest On-bead Digestion enrichment->digest lc_ms LC-MS/MS digest->lc_ms data_analysis Data Analysis lc_ms->data_analysis target_validation Novel Target Validation data_analysis->target_validation

Figure 2: Competitive ABPP workflow for this compound.

Experimental Protocols

The following are detailed, representative protocols for the key experiments in the target discovery workflow.

Conceptual Synthesis of this compound

The synthesis of a this compound probe would involve modification of the parent molecule to incorporate an azide group via a linker. A common strategy is to identify a non-essential region of the molecule for modification that is unlikely to disrupt kinase binding. For CYT387, this could potentially be achieved by functionalizing the morpholino group or another suitable position on the pyrimidine core. The synthesis would likely involve a multi-step process to introduce a linker with a terminal azide, for example, an amino-PEG-azide linker, via an appropriate chemical reaction. The final product would need to be purified by HPLC and its structure confirmed by NMR and mass spectrometry.

Cell Culture and Treatment
  • Cell Culture: Culture a relevant human cell line (e.g., HEL cells, which have a known JAK2 mutation) in appropriate media and conditions until they reach approximately 80% confluency.

  • Treatment Groups: Prepare three treatment groups in triplicate:

    • Vehicle Control: Treat cells with DMSO.

    • Probe Only: Treat cells with 1 µM this compound.

    • Competitive Displacement: Pre-treat cells with 20 µM of "cold" CYT387 for 1 hour, followed by the addition of 1 µM this compound for another 2 hours.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the duration of the treatment.

  • Harvesting: After incubation, wash the cells twice with ice-cold PBS, and then collect the cell pellet by centrifugation.

Cell Lysis and Proteome Preparation
  • Lysis Buffer: Resuspend the cell pellets in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors).

  • Homogenization: Sonicate the samples on ice to ensure complete lysis and shear cellular DNA.

  • Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration (e.g., 2 mg/mL).

Click Chemistry Reaction
  • Reaction Mixture: To 1 mg of proteome from each sample, add the following click chemistry reagents:

    • Biotin-alkyne reporter tag (e.g., 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM)

    • Copper(II) sulfate (CuSO₄) (1 mM)

  • Incubation: Vortex the mixture and incubate at room temperature for 1 hour with gentle shaking.

Enrichment of Probe-Labeled Proteins
  • Streptavidin Beads: Add high-capacity streptavidin agarose beads to the reaction mixtures and incubate for 2 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Pellet the beads by centrifugation and wash them sequentially with:

    • 0.2% SDS in PBS

    • 6 M urea

    • PBS

    • This extensive washing removes non-specifically bound proteins.

On-Bead Digestion and Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Resuspend the beads in a buffer containing 2 M urea and 10 mM DTT, and incubate for 30 minutes at 37°C. Then, add iodoacetamide to a final concentration of 20 mM and incubate for 30 minutes in the dark.

  • Digestion: Add trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Elution: Collect the supernatant containing the digested peptides.

  • Desalting: Desalt the peptides using a C18 StageTip.

  • Sample Preparation: Dry the eluted peptides in a vacuum concentrator and resuspend them in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid).

LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS: Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant).

    • Search the data against a human protein database to identify the proteins.

    • Perform label-free quantification (LFQ) to determine the relative abundance of each identified protein across the different treatment groups.

    • Target Identification: True targets of this compound will be identified as proteins that are abundant in the "Probe Only" sample but significantly depleted in the "Competitive Displacement" sample. The vehicle control will serve as a baseline for non-specific binding to the beads.

Conclusion

The use of a this compound chemical probe in a well-designed competitive ABPP workflow offers a powerful approach for the discovery of novel kinase targets. By leveraging the known pharmacology of CYT387 and the versatility of click chemistry, researchers can identify new protein interactions that may have been missed by traditional screening methods. The successful identification and validation of novel targets could open up new avenues for drug development and provide a deeper understanding of the complex signaling networks that are dysregulated in disease.

References

An In-depth Technical Guide to the Chemical Properties and Stability of CYT387-azide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on "CYT387-azide" is limited. CYT387 is also known as momelotinib. This guide provides a comprehensive overview of the known chemical properties of the parent compound, momelotinib, and infers the likely characteristics, stability, and a plausible synthetic route for its azide derivative based on established chemical principles. This information is intended for research and development professionals and should be used with an understanding of the inherent assumptions.

Chemical and Physical Properties of CYT387 (Momelotinib)

Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2)[1]. The following table summarizes its key chemical and physical properties based on available data.

PropertyValueSource(s)
IUPAC Name N-(Cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzamide[2]
Synonyms CYT387, Momelotinib, GS-0387, CYT 11387[2]
CAS Number 1056634-68-4[2]
Molecular Formula C23H22N6O2[3][4]
Molecular Weight 414.469 g/mol [4]
Appearance Orange solid[3]
Solubility Soluble in DMSO[2]
Storage Temperature -20 °C[2]

Inferred Chemical Properties and Stability of this compound

The "-azide" suffix suggests the incorporation of an azide (-N3) functional group into the momelotinib structure. Organic azides are known for their unique reactivity, particularly in bioorthogonal chemistry such as "click" reactions, and as photoaffinity labels.

Likely Structure: The most probable site for the introduction of an azide group without significantly disrupting the molecule's core pharmacophore would be at a position amenable to chemical modification, potentially requiring a multi-step synthesis from a suitable precursor of momelotinib.

Stability: Organic azides are energetic compounds and can be sensitive to heat, light, and shock, potentially decomposing to release nitrogen gas. The stability of this compound would depend on the overall molecular structure. Low-molecular-weight alkyl azides can be explosive and require careful handling. It is crucial that any synthesis and handling of this compound be conducted with appropriate safety precautions in a well-ventilated fume hood, avoiding exposure to heat, friction, and shock.

Proposed Experimental Protocol: Synthesis of this compound

A plausible synthetic route to an azide derivative of a molecule like momelotinib would involve the conversion of a primary amine to an azide. Assuming a precursor to momelotinib with a primary amine is available, a diazotransfer reaction is a common method.

Objective: To synthesize an azide derivative of a CYT387 precursor.

Materials:

  • CYT387 precursor with a primary amine

  • Triflyl azide (TfN3) or a suitable equivalent diazotransfer reagent

  • Copper (II) sulfate (CuSO4)

  • Sodium ascorbate

  • Dimethylformamide (DMF) or other suitable aprotic solvent

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the CYT387 precursor containing a primary amine in DMF.

  • Addition of Reagents: To the solution, add an aqueous solution of copper (II) sulfate followed by sodium ascorbate.

  • Diazotransfer Reaction: Add the diazotransfer reagent (e.g., triflyl azide) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired this compound.

  • Characterization: Confirm the structure of the final product using techniques such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Proposed Synthetic Workflow for this compound

G cluster_start Starting Material cluster_reaction Diazotransfer Reaction cluster_purification Purification cluster_end Final Product CYT387_precursor CYT387 Precursor (with primary amine) Reaction_Vessel Reaction in DMF with: - Triflyl Azide - CuSO4 - Sodium Ascorbate CYT387_precursor->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Chromatography Silica Gel Chromatography Workup->Chromatography CYT387_azide This compound Chromatography->CYT387_azide

Caption: Proposed synthetic workflow for this compound.

Simplified JAK-STAT Signaling Pathway

Caption: Inhibition of the JAK-STAT pathway by CYT387.

References

Technical Guide: Leveraging CYT387-Azide for the Interrogation of Myeloproliferative Neoplasm Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of myeloid cells. The discovery of activating mutations in the Janus kinase (JAK) family, particularly JAK2V617F, has identified the JAK-STAT signaling pathway as a central driver of MPN pathogenesis.[1][2] CYT387 (now known as Momelotinib) is a potent, ATP-competitive small molecule inhibitor of JAK1 and JAK2.[3][4] Beyond its primary targets, Momelotinib also uniquely inhibits Activin A receptor, type I (ACVR1), providing a dual mechanism of action that not only addresses myeloproliferation and inflammatory symptoms but also ameliorates the anemia frequently associated with MPNs.[5][6][7]

This technical guide explores the application of CYT387-azide, a chemical probe derivative of the parent molecule, in the advanced study of MPN pathways. By incorporating an azide functional group, this compound enables the use of bioorthogonal "click chemistry" to covalently link the inhibitor to its protein targets. This powerful technique facilitates a deeper understanding of the drug's mechanism of action, target engagement, and downstream signaling effects within the complex cellular environment of MPNs.

Quantitative Data: Kinase Inhibition and Cellular Activity of CYT387

The following tables summarize the quantitative data for CYT387 (Momelotinib) from preclinical studies, providing insights into its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of CYT387

Target Kinase IC50 (nM) Reference
JAK1 11 [3][4]
JAK2 18 [3][4]
JAK3 155 [3][8]
TYK2 Low Nanomolar [1][2]

| ACVR1 | - |[5][7] |

Note: ACVR1 inhibition is a key mechanism but specific IC50 values are not consistently reported in the initial search results.

Table 2: Cellular Activity of CYT387 in MPN-Relevant Cell Lines

Cell Line Genetic Background IC50 (nM) Reference
Ba/F3-JAK2V617F Murine pro-B, expresses JAK2V617F ~1500 [3]
HEL Human erythroleukemia, homozygous for JAK2V617F ~1500 [3]
Ba/F3-MPLW515L Murine pro-B, expresses activating MPL mutation 200 [3]
K562 Human CML, BCR-ABL positive >58,000 [3]
Ba/F3-EpoR-JAK2V617F Murine pro-B, cytokine-independent Growth suppression at 0.5-1.5 µM [1]

| HEL cells (pSTAT5) | Inhibition of STAT5 phosphorylation | 400 |[3][8] |

Visualizing Core Pathways and Workflows

Visual diagrams are essential for conceptualizing the complex signaling networks in MPNs and the experimental strategies used to study them.

The JAK-STAT Signaling Pathway and CYT387 Inhibition

The JAK-STAT pathway is a primary signaling cascade that regulates cell proliferation, differentiation, and survival. In MPNs, constitutive activation of this pathway due to mutations like JAK2V617F leads to uncontrolled cell growth.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 STAT STAT JAK2->STAT Phosphorylates (p) pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes GeneExpression Gene Expression (Proliferation, Survival) pSTAT->GeneExpression Translocates to Nucleus & Promotes Transcription Cytokine Cytokine (e.g., EPO, TPO) Cytokine->CytokineReceptor Binds CYT387 CYT387 (Momelotinib) CYT387->JAK2 Inhibits ATP-binding

Caption: Canonical JAK-STAT signaling pathway and the inhibitory action of CYT387.

Momelotinib's Unique Anemia Benefit: The ACVR1-Hepcidin Axis

A distinguishing feature of Momelotinib is its ability to improve anemia in MPN patients. This is achieved through the inhibition of ACVR1, which in turn reduces the production of hepcidin, the master regulator of iron metabolism.[5][6]

ACVR1_Hepcidin_Pathway Inflammation Inflammation (High in MPN) ACVR1 ACVR1 (ALK2) on Liver Cells Inflammation->ACVR1 Upregulates Hepcidin Hepcidin Production ACVR1->Hepcidin Increases Iron Serum Iron Availability Hepcidin->Iron Decreases Erythropoiesis Erythropoiesis (Red Blood Cell Production) Iron->Erythropoiesis Required for Anemia Anemia Erythropoiesis->Anemia Alleviates CYT387 CYT387 (Momelotinib) CYT387->ACVR1 Inhibits

Caption: Inhibition of the ACVR1-Hepcidin axis by CYT387 to improve anemia.

Experimental Workflow: Target Identification with this compound

This compound enables robust target identification and engagement studies using a click chemistry-based workflow, often coupled with mass spectrometry for proteome-wide analysis.

Click_Chemistry_Workflow cluster_cell_based Cell-Based Labeling cluster_bioconjugation Bioconjugation (Click Chemistry) cluster_analysis Target Enrichment & Analysis A 1. Treat MPN Cells with this compound B 2. Cell Lysis A->B C 3. Add Alkyne-Biotin Tag + Cu(I) Catalyst B->C D 4. Streptavidin Pull-Down C->D E 5. On-Bead Digestion (Trypsin) D->E F 6. LC-MS/MS Analysis E->F G 7. Identify & Quantify Target Proteins F->G

Caption: Workflow for target identification using this compound and click chemistry.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

In Vitro Kinase Assay
  • Objective: To determine the IC50 of CYT387 against target kinases (e.g., JAK1, JAK2).

  • Methodology:

    • Kinase reactions are performed in a buffer containing ATP and a suitable substrate peptide.

    • Recombinant human kinases are incubated with a serial dilution of CYT387.

    • The reaction is initiated by adding a fixed concentration of [γ-³³P]ATP.

    • After incubation at room temperature, the reaction is stopped, and the mixture is transferred to a filter membrane to capture the phosphorylated substrate.

    • The filter is washed to remove unincorporated ATP.

    • Radioactivity on the filter, corresponding to kinase activity, is measured using a scintillation counter.

    • IC50 values are calculated by plotting kinase activity against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTS Assay)
  • Objective: To measure the effect of CYT387 on the proliferation of JAK2-dependent cell lines.

  • Methodology:

    • Seed hematopoietic cells (e.g., Ba/F3-EpoR-JAK2V617F) in 96-well plates at a specified density.[1]

    • Treat cells with a gradient of CYT387 concentrations (e.g., 0-10 µM) for a period of 48-72 hours.[1]

    • Add MTS tetrazolium salt solution to each well.

    • Incubate for 1-4 hours, allowing viable cells to convert the MTS reagent into a colored formazan product.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50.

Western Blotting for Phospho-Protein Analysis
  • Objective: To assess the inhibition of downstream JAK-STAT signaling by CYT387.

  • Methodology:

    • Culture JAK2-dependent cells (e.g., HEL) and starve them of serum if necessary to reduce basal signaling.

    • Treat cells with various concentrations of CYT387 for a defined period (e.g., 16 hours).[1]

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT5, total STAT5, etc.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Proposed Protocol: Click Chemistry-Based Target Engagement
  • Objective: To identify the protein targets of this compound within a cellular context.

  • Principle: The azide group on the probe reacts with an alkyne-containing reporter tag (e.g., alkyne-biotin) in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[9][10][11] This covalently attaches a biotin handle to the probe's targets, allowing for their enrichment and identification.

  • Methodology:

    • Labeling: Treat live MPN cells or cell lysates with this compound for a specified time to allow binding to targets. Include a no-probe control and a competition control (pre-incubation with excess parent CYT387).

    • Lysis: Lyse the cells in a suitable buffer.

    • Click Reaction: To the lysate, add the click chemistry reaction cocktail: alkyne-biotin, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA) to improve efficiency and reduce protein damage.[10][12]

    • Enrichment: Incubate the reaction mixture with streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.

    • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

    • Elution/Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

    • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the this compound probe.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed protocol for this compound is based on established click chemistry principles and may require optimization for specific experimental conditions.

References

Investigating Drug Resistance Mechanisms with a CYT387-Azide Probe: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of drug resistance remains a significant hurdle in cancer therapy. Momelotinib (formerly CYT387), a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), has shown promise in the treatment of myeloproliferative neoplasms. However, the emergence of resistance can limit its long-term efficacy. This technical guide provides a comprehensive framework for investigating the mechanisms of resistance to CYT387 using a hypothetical, yet synthetically feasible, chemical proteomics probe: CYT387-azide. By leveraging the power of click chemistry, this probe allows for the identification of direct and indirect targets of CYT387, enabling a deeper understanding of how cancer cells evade its therapeutic effects. This guide details the design of the this compound probe, outlines experimental workflows for target identification and validation, and provides protocols for key methodologies, including quantitative proteomics and signaling pathway analysis.

Introduction to CYT387 and Drug Resistance

Momelotinib (CYT387) is an ATP-competitive inhibitor of JAK1 and JAK2, key components of the JAK-STAT signaling pathway, which is frequently dysregulated in myeloproliferative neoplasms.[1][2] While effective, the development of resistance can occur through various mechanisms, including mutations in the target kinase, upregulation of bypass signaling pathways, or increased drug efflux. A key in-vitro study has shown that resistance to CYT387 can be mediated by the overexpression of the JAK2 protein. Understanding the specific molecular changes that confer resistance is crucial for the development of next-generation inhibitors and combination therapies.

This guide focuses on the application of a this compound chemical probe to elucidate these resistance mechanisms. The azide functional group serves as a "bio-orthogonal handle," allowing for the covalent attachment of a reporter tag (e.g., biotin or a fluorophore) via a highly specific and efficient click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This enables the enrichment and identification of proteins that interact with the drug, providing a snapshot of the cellular targets in both sensitive and resistant cell lines.

The this compound Probe: Design and Synthesis

To create a functional chemical probe, an azide group must be incorporated into the CYT387 molecule without significantly disrupting its binding to the target kinases. Based on the chemical structure of Momelotinib, a plausible design involves modifying a peripheral region of the molecule that is less critical for its interaction with the ATP-binding pocket of JAK1/2. A potential synthetic strategy would involve introducing an azide group on a flexible linker attached to a part of the molecule pointing towards the solvent-exposed region when bound to the kinase.

Hypothetical this compound Structure and Synthesis:

A plausible synthetic route could involve modifying the morpholine ring or the benzamide portion of Momelotinib. For instance, a short polyethylene glycol (PEG) linker terminating in an azide could be attached to the morpholine nitrogen. The synthesis would likely involve a multi-step process starting from a suitable precursor of Momelotinib. The azide group can be introduced using reagents like sodium azide in a nucleophilic substitution reaction.[5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for CYT387, providing a baseline for resistance studies.

Table 1: Kinase Inhibition Profile of CYT387 (Momelotinib)

KinaseIC50 (nM)Reference
JAK111[7][8]
JAK218[7][8]
JAK3155[8]

Table 2: Cellular Activity of CYT387 (Momelotinib)

Cell LineTarget PathwayIC50 (nM)Reference
Ba/F3-JAK2V617FJAK2-dependent~1500[8]
HELJAK2-dependent~1500[8]
Ba/F3-MPLW515LMPL/JAK2 signaling200[7]
K562BCR-ABL58000[8]

Experimental Workflows for Investigating Drug Resistance

This section outlines two primary experimental workflows to identify and validate resistance mechanisms using the this compound probe.

Workflow 1: Identification of Altered Target Engagement in Resistant Cells

This workflow aims to identify proteins with altered binding to CYT387 in resistant cells compared to sensitive parental cells. It utilizes Stable Isotope Labeling by Amino acids in Cell culture (SILAC) for accurate quantitative proteomics.[9][10]

workflow1 cluster_silac SILAC Labeling cluster_treatment Probe Treatment cluster_click Click Chemistry & Enrichment cluster_analysis Analysis sensitive Sensitive Cells (Light - Arg0, Lys0) treat_sens Treat with This compound sensitive->treat_sens resistant Resistant Cells (Heavy - Arg10, Lys8) treat_res Treat with This compound resistant->treat_res lyse Lyse Cells & Combine Lysates treat_sens->lyse treat_res->lyse click Click Reaction with Biotin-Alkyne lyse->click enrich Streptavidin Pull-down click->enrich ms LC-MS/MS Analysis enrich->ms data Data Analysis: Identify & Quantify Proteins ms->data targets Identify Proteins with Altered Binding data->targets workflow2 cluster_lysate Cell Lysate Preparation cluster_competition Competitive Binding cluster_enrichment Enrichment & Analysis cells Resistant Cells lysate Prepare Cell Lysate cells->lysate control Treat with This compound lysate->control competitor Pre-treat with excess CYT387, then add this compound lysate->competitor click_control Click Reaction with Biotin-Alkyne control->click_control click_competitor Click Reaction with Biotin-Alkyne competitor->click_competitor pulldown_control Streptavidin Pull-down click_control->pulldown_control pulldown_competitor Streptavidin Pull-down click_competitor->pulldown_competitor sds_page SDS-PAGE & Western Blot pulldown_control->sds_page pulldown_competitor->sds_page signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_resistance Potential Resistance Mechanisms cytokine_receptor Cytokine Receptor jak1 JAK1 cytokine_receptor->jak1 Activation jak2 JAK2 cytokine_receptor->jak2 Activation stat3 STAT3 jak1->stat3 Phosphorylation pi3k PI3K jak1->pi3k Activation stat5 STAT5 jak2->stat5 Phosphorylation ras RAS jak2->ras Activation gene_expression Gene Expression (Proliferation, Survival) stat3->gene_expression stat5->gene_expression akt AKT pi3k->akt akt->gene_expression raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->gene_expression jak2_oe JAK2 Overexpression stat_react STAT Reactivation bypass Bypass Signaling (e.g., PI3K/AKT, MAPK)

References

Methodological & Application

Application Notes and Protocols: Labeling Cellular Targets of CYT387 (Momelotinib) with an Alkyne Tag

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT387, now known as Momelotinib, is a potent ATP-competitive inhibitor of Janus kinases, primarily targeting JAK1 and JAK2.[1][2] Its mechanism of action involves the suppression of the JAK-STAT signaling pathway, which is often hyperactivated in myeloproliferative neoplasms like myelofibrosis.[3][4] A unique characteristic of Momelotinib is its ability to also inhibit Activin A receptor type 1 (ACVR1), leading to a reduction in hepcidin levels and thereby improving anemia, a common complication in myelofibrosis patients.[4][5][6] While the primary targets of Momelotinib are well-established, a comprehensive understanding of its full cellular interaction profile, including potential off-targets, is crucial for a complete mechanistic understanding and for anticipating potential side effects.

This application note provides a detailed protocol for the synthesis and application of an alkyne-tagged CYT387 probe (CYT387-alkyne) for the identification of its cellular targets using a chemical proteomics approach. By incorporating a bioorthogonal alkyne handle onto the CYT387 scaffold, researchers can utilize click chemistry to covalently link the probe to its interacting proteins within a cellular context.[7] Subsequent enrichment of these tagged proteins and analysis by mass spectrometry enables the identification of both known and novel cellular targets of the drug.[8]

Key Cellular Targets and IC50 Values of CYT387 (Momelotinib)

TargetIC50 (nM)Cell-based IC50 (nM)
JAK111-
JAK218-
JAK3155-
Ba/F3-wt (IL-3 stimulated)-1400
Ba/F3-MPLW515L-200
CHRF-288-11-1
Ba/F3-TEL-JAK2-700

Data compiled from references[1][8].

Signaling Pathway of CYT387 (Momelotinib)

CYT387_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1/JAK2 Cytokine_Receptor->JAK Activates ACVR1 ACVR1 Hepcidin Hepcidin Expression ACVR1->Hepcidin Upregulates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Gene_Expression Gene Expression (Proliferation, Inflammation) pSTAT->Gene_Expression Dimerizes & translocates CYT387 CYT387 (Momelotinib) CYT387->ACVR1 Inhibits CYT387->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor BMPs_Activins BMPs/Activins BMPs_Activins->ACVR1 Anemia_Improvement Amelioration of Anemia Hepcidin->Anemia_Improvement Suppression leads to

Caption: Mechanism of action of CYT387 (Momelotinib).

Experimental Protocols

Protocol 1: Synthesis of CYT387-alkyne Probe

This protocol outlines a proposed synthetic route for generating an alkyne-functionalized CYT387 probe. The strategy involves modifying the cyanomethyl group of Momelotinib, a region less critical for kinase binding, with a short linker terminating in an alkyne.

Materials:

  • Momelotinib (CYT387)

  • Propargylamine

  • Coupling agents (e.g., HATU, HOBt)

  • Organic solvents (DMF, DCM)

  • Purification reagents (silica gel for chromatography)

Procedure:

  • Hydrolysis of the nitrile: The cyanomethyl group of Momelotinib can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

  • Amide coupling: The resulting carboxylic acid derivative is then coupled with propargylamine using standard peptide coupling reagents like HATU or HOBt/EDC in an appropriate solvent such as DMF.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the final CYT387-alkyne probe.

  • Characterization: The structure and purity of the synthesized probe should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cellular Labeling and Lysate Preparation

This protocol describes the treatment of cells with the CYT387-alkyne probe and subsequent preparation of cell lysates for click chemistry.

Materials:

  • Myelofibrosis-relevant cell line (e.g., HEL, SET-2)

  • Complete cell culture medium

  • CYT387-alkyne probe (from Protocol 1)

  • DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scrapers

  • Microcentrifuge

Procedure:

  • Cell Culture: Culture the chosen cell line to approximately 80% confluency.

  • Probe Treatment: Treat the cells with the CYT387-alkyne probe at a concentration determined by a prior dose-response experiment (e.g., 1-10 µM). Include a DMSO-treated control. Incubate for a suitable period (e.g., 4-12 hours) to allow for target engagement.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS.

  • Lysis: Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Protocol 3: Click Chemistry Reaction and Protein Enrichment

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins, followed by enrichment using streptavidin beads.

Materials:

  • Cell lysate (from Protocol 2)

  • Azide-PEG3-Biotin

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO4)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

Procedure:

  • Click Reaction: To the cell lysate (e.g., 1 mg of protein), add azide-PEG3-biotin, TCEP, and TBTA. Initiate the reaction by adding CuSO4. Incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation (Optional): To remove excess reagents, precipitate the proteins using a methanol/chloroform precipitation method.

  • Enrichment: Resuspend the protein pellet in a buffer containing SDS and incubate with pre-washed streptavidin-agarose beads for 1-2 hours at room temperature.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended (e.g., PBS with 1% SDS, 4M urea in PBS, and finally PBS alone).

Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry

This protocol describes the digestion of the enriched proteins into peptides while they are still bound to the beads, followed by preparation for mass spectrometry analysis.

Materials:

  • Enriched protein-bead slurry (from Protocol 3)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation: Resuspend the beads in ammonium bicarbonate buffer. Add DTT and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA, then incubate in the dark for 30 minutes.

  • Digestion: Add trypsin to the bead slurry and incubate overnight at 37°C with shaking.

  • Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Desalting: Acidify the peptide solution with formic acid and desalt using C18 spin tips according to the manufacturer's instructions.

  • Sample Preparation: Dry the desalted peptides in a vacuum centrifuge and resuspend in a small volume of formic acid in water for LC-MS/MS analysis.

Experimental Workflow for Target Identification

Chemical_Proteomics_Workflow Cell_Treatment 1. Cell Treatment with CYT387-alkyne Probe Lysis 2. Cell Lysis and Protein Extraction Cell_Treatment->Lysis Click_Chemistry 3. Click Chemistry with Azide-Biotin Tag Lysis->Click_Chemistry Enrichment 4. Enrichment of Biotinylated Proteins with Streptavidin Beads Click_Chemistry->Enrichment Digestion 5. On-Bead Tryptic Digestion Enrichment->Digestion LC_MS 6. LC-MS/MS Analysis Digestion->LC_MS Data_Analysis 7. Protein Identification and Quantification LC_MS->Data_Analysis Target_Validation 8. Target Validation Data_Analysis->Target_Validation

References

Application Notes and Protocols for Activity-Based Protein Profiling with CYT387-Azide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the functional state of enzymes in complex biological systems.[1][2][3] This approach utilizes chemical probes that covalently bind to the active sites of specific protein families, allowing for their identification, quantification, and functional characterization. CYT387, also known as Momelotinib, is a potent ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with secondary activity against activin A receptor type 1 (ACVR1).[4][5][6][7] Dysregulation of the JAK-STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[5][8]

This document provides detailed application notes and protocols for the use of CYT387-azide, a novel chemical probe, in activity-based protein profiling to identify and quantify kinase targets in cancer cell lines. The azide handle on the CYT387 scaffold allows for the "click" conjugation of a reporter tag, such as a fluorophore or biotin, enabling downstream detection and enrichment of target proteins.

Principle of the Method

The experimental workflow for activity-based protein profiling with this compound involves several key steps. Initially, live cells or cell lysates are incubated with the this compound probe, which selectively binds to the ATP-binding site of active kinases. Following target engagement, the azide-modified proteins are conjugated to a reporter tag via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient click chemistry reaction. For visualization and initial profiling, an alkyne-fluorophore conjugate is used, and labeled proteins are separated by SDS-PAGE and visualized by in-gel fluorescence scanning. For target identification and quantitative analysis, an alkyne-biotin conjugate is employed to enrich the probe-labeled proteins using streptavidin affinity chromatography. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets and quantify their abundance.

Materials and Reagents

  • Cell Lines: Human erythroleukemia (HEL) cells (known to harbor the JAK2 V617F mutation) or other relevant cancer cell lines.

  • This compound probe: (Hypothetical synthesis based on derivatizing a suitable position on the CYT387 molecule with an azide group).

  • Reporter Tags:

    • Alkyne-TAMRA or Alkyne-BODIPY for fluorescence imaging.

    • Alkyne-Biotin for affinity enrichment.

  • Click Chemistry Reagents:

    • Tris(2-carboxyethyl)phosphine (TCEP)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

    • Copper(II) sulfate (CuSO₄)

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitor cocktail.

  • Reagents for SDS-PAGE and Western Blotting.

  • Streptavidin-agarose beads.

  • Reagents for Mass Spectrometry: Trypsin, urea, dithiothreitol (DTT), iodoacetamide (IAA), and LC-MS grade solvents.

Experimental Protocols

Protocol 1: In-situ Labeling of Kinases in Live Cells
  • Cell Culture: Culture HEL cells in appropriate media to a density of 1-2 x 10⁶ cells/mL.

  • Probe Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour at 37°C. Include a DMSO-treated control.

  • Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Click Chemistry:

    • To 50 µg of protein lysate, add TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and alkyne-fluorophore (final concentration 25 µM).

    • Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.

    • Incubate at room temperature for 1 hour in the dark.

  • SDS-PAGE Analysis:

    • Quench the reaction by adding 4X SDS-PAGE loading buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Visualize the labeled proteins using an in-gel fluorescence scanner.

Protocol 2: Target Identification by Mass Spectrometry
  • Cell Treatment and Lysis: Follow steps 1-4 from Protocol 1.

  • Click Chemistry with Biotin:

    • To 1 mg of protein lysate, perform the click reaction as described in step 5 of Protocol 1, but substitute the alkyne-fluorophore with alkyne-biotin (final concentration 50 µM).

  • Streptavidin Enrichment:

    • Incubate the biotin-labeled lysate with streptavidin-agarose beads for 2 hours at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer followed by a high-salt buffer and a final wash with PBS.

  • On-Bead Digestion:

    • Resuspend the beads in a buffer containing 8 M urea.

    • Reduce the proteins with DTT and alkylate with IAA.

    • Digest the proteins with trypsin overnight at 37°C.

  • LC-MS/MS Analysis:

    • Collect the peptide-containing supernatant.

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the raw data against a human protein database to identify the enriched proteins.

    • Perform label-free quantification or use isotopic labeling methods (e.g., SILAC) to determine the relative abundance of proteins in the this compound treated samples versus controls.[2]

Data Presentation

The quantitative data obtained from the mass spectrometry analysis can be summarized in tables for clear comparison.

Table 1: Identified Kinase Targets of this compound in HEL Cells

Protein IDGene NameProtein NamePeptide CountFold Enrichment (Probe/DMSO)
P23458JAK1Janus kinase 12515.2
O60674JAK2Janus kinase 23218.5
Q13155ACVR1Activin receptor type-1128.3
P00519ABL1Abelson murine leukemia viral oncogene homolog 184.1
P00533EGFREpidermal growth factor receptor63.5

Table 2: Dose-Dependent Target Engagement of this compound

Gene Name0.1 µM Probe (Fold Change)1 µM Probe (Fold Change)10 µM Probe (Fold Change)
JAK12.810.514.8
JAK23.512.117.9
ACVR11.56.28.1
ABL10.82.53.9
EGFR0.51.83.2

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates P_STAT p-STAT (Dimer) STAT->P_STAT Dimerizes Nucleus Nucleus P_STAT->Nucleus Translocates to Gene Gene Expression P_STAT->Gene Induces DNA DNA CYT387 This compound CYT387->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of CYT387.

Experimental Workflow

ABPP_Workflow Start Live Cells or Lysate Probe Incubate with This compound Probe Start->Probe Click Click Chemistry (Alkyne-Reporter) Probe->Click Split Analysis Click->Split Gel SDS-PAGE & In-gel Fluorescence Split->Gel Fluorescence Enrich Streptavidin Enrichment Split->Enrich Biotin Digest Tryptic Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Identify Target Identification & Quantification MS->Identify

Caption: Workflow for activity-based protein profiling with this compound.

Conclusion

The use of this compound as a chemical probe in activity-based protein profiling provides a robust method for the identification and quantification of its kinase targets in a cellular context. The detailed protocols and data presentation formats provided herein offer a comprehensive guide for researchers interested in applying this powerful technique to study kinase signaling and drug-target interactions. This approach can be readily adapted to other kinase inhibitors and cell systems to advance our understanding of kinase biology and facilitate the development of more selective and effective therapeutics.

References

Application Notes and Protocols for Identifying CYT387-azide Binding Partners in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT387, also known as momelotinib, is a potent inhibitor of Janus kinases 1 and 2 (JAK1/JAK2), which are key components of the JAK/STAT signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[4] To fully understand the therapeutic effects and potential off-target interactions of CYT387, it is crucial to identify its binding partners within the complex environment of a cell.

This document provides detailed application notes and protocols for utilizing a CYT387-azide chemical probe to identify and quantify its binding partners in cell lysates. This chemical proteomics approach employs "click chemistry," a bioorthogonal reaction, to covalently link the this compound probe to its protein targets, enabling their subsequent enrichment and identification by mass spectrometry.

Principle of the Method

The strategy involves synthesizing an azide-functionalized analog of CYT387 (this compound). This probe retains the core structure of CYT387, allowing it to bind to its native protein targets. The azide group serves as a handle for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click" reaction.

Cells are first lysed to release their protein content. The cell lysate is then incubated with the this compound probe. After allowing the probe to bind to its targets, a reporter molecule containing a terminal alkyne group (e.g., biotin-alkyne) is added along with the necessary catalysts for the click reaction. This reaction covalently attaches the biotin reporter to the this compound, which is already bound to its protein partners. The biotinylated protein complexes can then be selectively captured using streptavidin-coated beads, purified, and identified by quantitative mass spectrometry.

Data Presentation: Potential Binding Partners of CYT387

The following table summarizes hypothetical, yet plausible, quantitative data for proteins identified as potential binding partners of this compound in a human cell lysate experiment. The data is presented as fold-change enrichment over a control experiment (e.g., using a structurally similar but inactive probe or a competition experiment with excess free CYT387) and the corresponding p-value.

ProteinGene SymbolCellular LocationFold Change vs. Controlp-valuePutative Role
Janus Kinase 1JAK1Cytoplasm, Nucleus25.4< 0.001Primary Target
Janus Kinase 2JAK2Cytoplasm, Nucleus22.8< 0.001Primary Target
Tyrosine Kinase 2TYK2Cytoplasm8.2< 0.01Known Off-Target
Janus Kinase 3JAK3Cytoplasm3.5< 0.05Known Off-Target
Activin A receptor type 1ACVR1Cell Membrane15.1< 0.001Known Off-Target
Mitogen-activated protein kinase 1MAPK1Cytoplasm, Nucleus2.1> 0.05Potential Off-Target
Phosphoinositide 3-kinase regulatory subunit 1PIK3R1Cytoplasm1.8> 0.05Potential Off-Target
Signal transducer and activator of transcription 3STAT3Cytoplasm, Nucleus12.5< 0.01Downstream Effector
Signal transducer and activator of transcription 5ASTAT5ACytoplasm, Nucleus10.9< 0.01Downstream Effector
Heat shock protein 90HSP90AA1Cytoplasm4.1< 0.05Chaperone Protein

Experimental Protocols

Protocol 1: Cell Lysis

This protocol describes the preparation of cell lysates suitable for chemical proteomics experiments.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Wash cultured cells with ice-cold PBS.

  • Aspirate PBS and add an appropriate volume of ice-cold lysis buffer.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Adjust the protein concentration to 1-5 mg/mL with lysis buffer.

Protocol 2: this compound Probe Incubation and Click Chemistry

This protocol details the labeling of CYT387 binding partners in cell lysate using the this compound probe and a biotin-alkyne reporter via a click reaction.

Materials:

  • Cell lysate (1-5 mg/mL)

  • This compound probe (stock solution in DMSO)

  • Biotin-alkyne reporter (stock solution in DMSO)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Microcentrifuge tubes

Procedure:

  • In a microcentrifuge tube, add cell lysate (e.g., 500 µL of 2 mg/mL protein).

  • Add this compound probe to a final concentration of 1-10 µM.

  • For a negative control, add an equivalent volume of DMSO or a competition control with a 100-fold excess of free CYT387.

  • Incubate for 1 hour at 4°C with gentle rotation.

  • Prepare the click chemistry reaction mix. For a 500 µL lysate sample, add the following in order:

    • Biotin-alkyne to a final concentration of 50 µM.

    • THPTA to a final concentration of 1 mM.

    • CuSO4 to a final concentration of 1 mM.

  • Vortex briefly to mix.

  • Initiate the click reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

  • Incubate the reaction for 1-2 hours at room temperature with gentle rotation, protected from light.

Protocol 3: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotin-labeled proteins using streptavidin magnetic beads.

Materials:

  • Click-reacted cell lysate

  • Streptavidin magnetic beads

  • Wash buffer 1 (e.g., 1% SDS in PBS)

  • Wash buffer 2 (e.g., 0.1% SDS in PBS)

  • Elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10 mM DTT)

  • Microcentrifuge tubes

  • Magnetic rack

Procedure:

  • Equilibrate the streptavidin magnetic beads by washing them three times with wash buffer 2.

  • Add the equilibrated beads to the click-reacted lysate.

  • Incubate for 1-2 hours at room temperature with gentle rotation to allow binding of biotinylated proteins.

  • Place the tube on a magnetic rack to capture the beads and discard the supernatant.

  • Wash the beads sequentially with:

    • Wash buffer 1 (3 times)

    • Wash buffer 2 (3 times)

    • PBS (2 times)

  • After the final wash, remove all residual liquid.

  • To elute the bound proteins, add elution buffer to the beads and incubate at 95°C for 10 minutes.

  • Place the tube on the magnetic rack and collect the eluate containing the enriched proteins.

  • The eluted proteins are now ready for downstream analysis, such as SDS-PAGE and mass spectrometry.

Protocol 4: Sample Preparation for Mass Spectrometry

This protocol provides a general workflow for preparing the enriched proteins for identification by LC-MS/MS.

Materials:

  • Eluted protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with ammonium bicarbonate buffer (50 mM, pH 8) to reduce the SDS concentration to below 0.1%.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.

  • Desalt the peptide mixture using C18 spin tips according to the manufacturer's instructions.

  • Dry the purified peptides in a vacuum centrifuge.

  • Resuspend the peptides in a small volume of 0.1% formic acid for LC-MS/MS analysis.

Visualizations

Signaling Pathway

CYT387_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT_unphos STAT (unphosphorylated) JAK->STAT_unphos Phosphorylates CYT387 CYT387 CYT387->JAK Inhibits STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus Translocates STAT_unphos->STAT_dimer Dimerizes Gene_Expression Gene Expression Nucleus->Gene_Expression Regulates

Caption: The JAK/STAT signaling pathway and the inhibitory action of CYT387.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Culture Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Probe_Incubation 3. Incubate with This compound Cell_Lysis->Probe_Incubation Click_Chemistry 4. Click Chemistry with Biotin-alkyne Probe_Incubation->Click_Chemistry Affinity_Purification 5. Affinity Purification with Streptavidin Beads Click_Chemistry->Affinity_Purification Elution 6. Elution of Bound Proteins Affinity_Purification->Elution MS_Prep 7. Tryptic Digestion and Sample Cleanup Elution->MS_Prep MS_Analysis 8. LC-MS/MS Analysis MS_Prep->MS_Analysis Data_Analysis 9. Data Analysis and Protein Identification MS_Analysis->Data_Analysis

Caption: Workflow for identifying this compound binding partners.

References

Illuminating Target Engagement: Live-Cell Imaging of CYT387-Azide Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the direct interaction between a small molecule inhibitor and its intracellular target is paramount in drug discovery and development. Traditional methods often rely on fixed cells or biochemical assays, which may not fully recapitulate the dynamic nature of target engagement in a live-cell context. This document provides detailed application notes and protocols for the use of CYT387-azide, a chemical probe derived from the potent JAK1/JAK2 inhibitor Momelotinib (CYT387), in conjunction with live-cell imaging to visualize and quantify its interaction with target kinases.

CYT387 is an ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with IC50 values of 11 nM and 18 nM, respectively[1][2][3][4]. By functionalizing CYT387 with an azide group, we create a probe that retains its binding affinity for JAK kinases while enabling bioorthogonal ligation to a fluorescent reporter molecule via click chemistry. This approach allows for the direct visualization of target engagement in living cells, providing valuable insights into the inhibitor's cellular permeability, target localization, and binding kinetics.

These protocols are designed for researchers in cell biology, pharmacology, and drug discovery who are interested in advanced methods for studying drug-target interactions.

Data Presentation

The following table summarizes the in vitro and cellular activity of the parent compound, CYT387 (Momelotinib). This data provides a baseline for understanding the potency of the inhibitor scaffold.

Parameter Value Assay Conditions Reference
JAK1 IC50 11 nMATP-competitive in vitro kinase assay[1][2][3][4]
JAK2 IC50 18 nMATP-competitive in vitro kinase assay[1][2][3][4]
JAK3 IC50 155 nMIn vitro kinase assay[4]
Cellular IC50 (SET2 cells, JAK2 V617F) 232 nMAntiproliferative assay (72 hrs)[3]
Cellular IC50 (Ba/F3 cells, TEL-JAK2) 798 nMAntiproliferative assay (72 hrs)[3]
Cellular IC50 (CTLL-2 cells, IL-2 stimulated) 1249 nMAntiproliferative assay (72 hrs)[3]

Experimental Protocols

Proposed Synthetic Scheme for this compound

While a specific synthesis for this compound has not been published, a plausible route can be devised based on the known synthesis of Momelotinib and established methods for introducing azide functionalities into similar heterocyclic scaffolds[2][5][6]. The core of Momelotinib is an N-phenylpyrimidin-2-amine structure. A common strategy for creating a clickable probe is to introduce a linker with a terminal azide group at a position that does not interfere with the compound's binding to its target. Based on the structure of Momelotinib, a potential modification site is the morpholino group or the cyanomethyl group. Here, we propose a modification at the cyanomethyl position.

Disclaimer: The following is a proposed synthetic scheme and has not been experimentally validated. Researchers should consult with synthetic chemists to optimize and validate this procedure.

  • Synthesis of a Precursor with a Linker Attachment Point: Modify the final step of a known Momelotinib synthesis[1][7]. Instead of coupling with 2-aminoacetonitrile, use a protected amino-linker with a terminal alkyne or a functional group that can be converted to an azide, such as a halide. For example, use N-Boc-2-amino-1-chloroethane.

  • Deprotection and Azide Installation: After coupling the linker, deprotect the amine and react it with an azide-containing reagent. A common method is the reaction of a primary amine with triflyl azide (TfN3) or by converting a terminal halide to an azide using sodium azide (NaN3).

  • Purification and Characterization: The final this compound product should be purified by chromatography (e.g., HPLC) and its structure confirmed by mass spectrometry and NMR.

Live-Cell Imaging of this compound Target Engagement

This protocol describes a two-step labeling strategy for visualizing the intracellular targets of this compound in live cells using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This copper-free click chemistry approach is preferred for live-cell applications to avoid copper-induced cytotoxicity.

Materials:

  • Cell Line: A human cell line endogenously expressing JAK1 and JAK2 (e.g., HeLa, U2OS, or a relevant cancer cell line).

  • This compound probe.

  • Cyclooctyne-functionalized fluorescent dye: (e.g., DBCO-PEG4-5/6-TAMRA or a similar spectrally compatible dye).

  • Live-cell imaging medium: (e.g., FluoroBrite™ DMEM).

  • Hoechst 33342 or other suitable live-cell nuclear stain.

  • Confocal microscope with environmental control (37°C, 5% CO2).

Protocol:

  • Cell Seeding:

    • Seed cells in a glass-bottom imaging dish at a density that will result in 50-70% confluency on the day of the experiment.

    • Incubate overnight at 37°C and 5% CO2.

  • Probe Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-10 µM, to be optimized).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound containing medium to the cells and incubate for 1-4 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.

  • Wash Step:

    • Remove the probe-containing medium.

    • Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Click Reaction (Fluorophore Labeling):

    • Prepare a stock solution of the cyclooctyne-functionalized fluorescent dye in DMSO.

    • Dilute the dye stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 1-5 µM, to be optimized).

    • Add the dye-containing medium to the cells and incubate for 30-60 minutes at 37°C and 5% CO2, protected from light.

  • Final Wash and Staining:

    • Remove the dye-containing medium.

    • Wash the cells three times with pre-warmed live-cell imaging medium.

    • Add live-cell imaging medium containing a nuclear stain (e.g., Hoechst 33342) and incubate for 10-15 minutes.

    • Replace with fresh live-cell imaging medium before imaging.

  • Live-Cell Imaging:

    • Transfer the imaging dish to a confocal microscope equipped with an environmental chamber.

    • Acquire images using the appropriate laser lines and emission filters for the chosen fluorophore and nuclear stain.

    • Collect z-stacks to visualize the subcellular localization of the labeled targets.

Controls:

  • No Probe Control: Cells treated only with the fluorescent dye to assess non-specific background staining.

  • Competition Control: Co-incubate cells with an excess of unlabeled CYT387 (Momelotinib) along with the this compound probe. A significant reduction in the fluorescent signal would indicate specific binding of the probe to its targets.

Visualizations

Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK1/JAK2 CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus CYT387 This compound CYT387->JAK Inhibits GeneTranscription Gene Transcription DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds Live_Cell_Imaging_Workflow cluster_prep Cell Preparation cluster_labeling Probe & Dye Labeling cluster_imaging Imaging & Analysis SeedCells Seed cells in imaging dish IncubateProbe Incubate with This compound SeedCells->IncubateProbe Wash1 Wash (x3) IncubateProbe->Wash1 ClickReaction Add DBCO-Fluorophore (Click Reaction) Wash1->ClickReaction Wash2 Wash (x3) ClickReaction->Wash2 NuclearStain Nuclear Stain (e.g., Hoechst) Wash2->NuclearStain ConfocalImaging Live-Cell Confocal Microscopy NuclearStain->ConfocalImaging ImageAnalysis Image Analysis & Quantification ConfocalImaging->ImageAnalysis Probe_Specificity cluster_experiment Experimental Conditions cluster_outcome Expected Outcome cluster_interpretation Interpretation Condition1 This compound + DBCO-Fluorophore Outcome1 Fluorescent signal at target sites Condition1->Outcome1 Condition2 This compound + Unlabeled CYT387 + DBCO-Fluorophore Outcome2 Reduced fluorescent signal Condition2->Outcome2 Condition3 DBCO-Fluorophore only Outcome3 No specific signal Condition3->Outcome3 Interp1 Specific Target Engagement Outcome1->Interp1 Interp2 Competition confirms specificity Outcome2->Interp2 Interp3 No non-specific binding Outcome3->Interp3

References

Application Notes and Protocols for CYT387-Azide Pulldown and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT387, also known as Momelotinib, is a potent inhibitor of Janus kinases (JAK1 and JAK2).[1][2] More recently, it has also been shown to inhibit Activin A receptor type 1 (ACVR1/ALK2). This dual activity is thought to contribute to its clinical efficacy in treating myelofibrosis, not only by reducing splenomegaly and constitutional symptoms but also by improving anemia.[3][4][5] Understanding the complete target engagement profile of CYT387, including its on-target and potential off-target interactions, is crucial for elucidating its mechanism of action and predicting potential side effects.

Chemical proteomics, utilizing techniques such as affinity-based pulldown assays coupled with mass spectrometry, provides a powerful approach for identifying the cellular targets of small molecule inhibitors.[6][7] This document outlines a detailed protocol for a CYT387-azide pulldown experiment followed by mass spectrometry-based protein identification. This method employs a "clickable" azide-modified version of CYT387, which allows for the covalent capture of interacting proteins via a bio-orthogonal click chemistry reaction.[8][9]

Principle of the Method

The experimental workflow is based on the principles of affinity purification and chemical proteomics. A this compound chemical probe is first synthesized. This probe is designed to retain the core pharmacophore of CYT387, ensuring it binds to the same protein targets. The azide group serves as a "handle" for subsequent reactions.

Live cells or cell lysates are incubated with the this compound probe, allowing it to bind to its target proteins. Following this incubation, a reporter tag containing a terminal alkyne group (e.g., biotin-alkyne) is added. The azide group on the CYT387 probe and the alkyne group on the reporter tag are then covalently linked using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[10] This reaction is highly specific and bio-orthogonal, meaning it does not interfere with biological processes.

Once the target proteins are biotinylated, they can be enriched and isolated from the complex cellular mixture using streptavidin-coated beads. The enriched proteins are then digested into peptides, which are subsequently identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the proteins pulled down in the presence of the this compound probe to control experiments (e.g., vehicle-treated or competition with excess unmodified CYT387), specific interactors can be identified.

Experimental Workflow Diagram

CYT387_Pulldown_Workflow cluster_synthesis Probe Synthesis cluster_cell_treatment Cellular Treatment & Lysis cluster_pulldown Click Chemistry & Pulldown cluster_ms Mass Spectrometry Analysis CYT387 CYT387 (Momelotinib) Azide_Linker Azide Linker Attachment CYT387->Azide_Linker CYT387_azide This compound Probe Azide_Linker->CYT387_azide Cells Live Cells Cells->CYT387_azide Incubation Lysis Cell Lysis Cells->Lysis Lysate Cell Lysate Lysis->Lysate Click Click Reaction with Biotin-Alkyne Lysate->Click Streptavidin Streptavidin Bead Enrichment Click->Streptavidin Wash Wash Steps Streptavidin->Wash Elution On-Bead Digestion or Elution Wash->Elution LCMS LC-MS/MS Analysis Elution->LCMS Data Data Analysis & Protein ID LCMS->Data Targets Identified Targets Data->Targets JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P pSTAT STAT->STAT_P Dimer STAT Dimer STAT_P->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates CYT387 CYT387 (Momelotinib) CYT387->JAK

References

In Vivo Applications of CYT387-Azide in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CYT387, also known as momelotinib, is a potent, orally bioavailable small molecule inhibitor of Janus kinases 1 and 2 (JAK1/JAK2).[1][2][3][4] Dysregulated JAK-STAT signaling is a key pathogenic driver in various myeloproliferative neoplasms (MPNs) and inflammatory conditions.[1][5] CYT387 has demonstrated efficacy in preclinical animal models of MPNs, leading to the normalization of blood counts, reduction in spleen size, and decreased levels of inflammatory cytokines.[2][6]

The introduction of an azide moiety to CYT387 to create CYT387-azide transforms this inhibitor into a versatile chemical probe. The azide group allows for the use of "click chemistry," specifically the copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition, to covalently attach reporter molecules (e.g., fluorophores, biotin) to the probe after it has interacted with its biological targets. This enables a range of in vivo and ex vivo applications, including target engagement, target identification, and biodistribution studies, which are not possible with the parent compound alone.

These application notes provide an overview of the potential in vivo uses of this compound in animal models and detailed protocols for its application.

Signaling Pathway

CYT387 functions by inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins by JAK1 and JAK2. This blockade of the JAK/STAT pathway is crucial in diseases where this pathway is constitutively active.[5][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK1 / JAK2 receptor->jak cytokine Cytokine cytokine->receptor Binds stat_mono STAT (monomer) jak->stat_mono Phosphorylates stat STAT (dimer) gene Target Gene Transcription (Proliferation, Inflammation) stat->gene Translocates to Nucleus & Activates Transcription stat_mono->stat Dimerizes cyt387 This compound cyt387->jak Inhibits

JAK/STAT Signaling Pathway Inhibition by this compound.

In Vivo Applications of this compound

The primary in vivo application of this compound is as a chemical probe to investigate the pharmacodynamics and target interactions of the parent drug, momelotinib.

  • Target Engagement and Occupancy Studies: To determine the extent to which this compound binds to its intended targets (JAK1/JAK2) in a specific tissue at a given dose and time point.

  • Competitive Binding Assays: To identify other potential binding partners or off-targets of CYT387 in a complex biological system.

  • Biodistribution and Cellular Localization: To visualize the distribution of the drug in various organs and identify the specific cell types it accumulates in.

  • Covalent Target Labeling: To permanently label and subsequently identify drug targets for proteomic analysis.

Quantitative Data from In Vivo Studies with CYT387 (Momelotinib)

The following tables summarize data from preclinical studies using the parent compound, CYT387, in a murine model of JAK2V617F-driven MPN.[2][6] This data provides a baseline for designing experiments with this compound, assuming similar pharmacokinetic and pharmacodynamic properties.

Table 1: Hematological Response to CYT387 Treatment in a Murine MPN Model [6]

Treatment GroupWhite Blood Cell Count (x109/L)Hematocrit (%)
Vehicle Control35.2 ± 4.172.5 ± 2.8
CYT387 (25 mg/kg, twice daily)12.1 ± 1.555.1 ± 2.1
CYT387 (50 mg/kg, twice daily)9.8 ± 1.251.7 ± 1.9
Normal Range6.0 - 15.042 - 54
*P < .05 compared to vehicle control.

Table 2: Effect of CYT387 on Spleen Weight in a Murine MPN Model [6]

Treatment GroupSpleen Weight (g)
Vehicle Control (End of study)1.25 ± 0.15
CYT387 (25 mg/kg, twice daily)0.45 ± 0.08
CYT387 (50 mg/kg, twice daily)0.31 ± 0.05
Normal Mice~0.1
*P < .05 compared to vehicle control.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Murine Model of Myeloproliferative Neoplasm (MPN)

This protocol is based on established methods for evaluating JAK inhibitors in a JAK2V617F-driven mouse model.[2][6]

Objective: To assess the therapeutic efficacy of this compound in reducing disease burden in a murine model of MPN.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • BALB/c mice

  • Bone marrow cells transduced with a retrovirus expressing JAK2V617F

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Hematology analyzer

Methodology:

  • Induction of MPN Model:

    • Lethally irradiate recipient BALB/c mice.

    • Transplant the mice with bone marrow cells retrovirally transduced to express JAK2V617F.

    • Monitor mice for the development of MPN, characterized by elevated white blood cell counts and hematocrit (typically 3-4 weeks post-transplantation).[6]

  • Treatment Administration:

    • Once MPN is established, randomize mice into treatment and control groups (n=10-12 per group).

    • Administer this compound (e.g., 25 mg/kg or 50 mg/kg) or vehicle control via oral gavage twice daily.[6]

  • Monitoring:

    • Monitor peripheral blood counts (WBC, hematocrit, platelets) weekly.

    • Record body weight and general health status twice weekly.

  • Endpoint Analysis:

    • After a pre-determined treatment period (e.g., 4-6 weeks), euthanize the mice.

    • Measure spleen and liver weights.

    • Collect tissues (spleen, bone marrow, liver) for histological analysis and to assess the JAK2V617F allele burden.

Efficacy_Workflow cluster_model Model Generation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis a Induce MPN in Mice (JAK2V617F Model) b Randomize Mice into Treatment Groups a->b c Administer this compound or Vehicle (Oral Gavage) b->c d Monitor Blood Counts and Health Weekly c->d e Euthanize Mice d->e End of Study f Measure Spleen/Liver Weight e->f g Histology & Allele Burden Analysis f->g

Workflow for an In Vivo Efficacy Study.
Protocol 2: In Vivo Target Engagement Study using Click Chemistry

Objective: To quantify the engagement of this compound with its target proteins in spleen tissue from an MPN mouse model.

Materials:

  • This compound

  • MPN mouse model (as described in Protocol 1)

  • Biotin-alkyne or Fluorescent-alkyne reporter tag

  • Click chemistry reagents (e.g., copper(II) sulfate, TBTA, sodium ascorbate)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin beads (for biotin tag) or appropriate antibodies

  • SDS-PAGE and Western blotting reagents

Methodology:

  • In Vivo Dosing:

    • Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage to MPN mice.

    • Include a vehicle-treated control group.

    • Euthanize mice at various time points post-dosing (e.g., 1, 4, 8, 24 hours) to assess target engagement over time.

  • Tissue Homogenization:

    • Rapidly excise the spleen and snap-freeze in liquid nitrogen.

    • Homogenize the spleen tissue in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine protein concentration.

  • Ex Vivo Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the alkyne-reporter tag (e.g., biotin-alkyne).

    • Add the click chemistry catalyst solution (pre-mixed CuSO₄, TBTA, and fresh sodium ascorbate).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Analysis of Target Engagement:

    • For Biotin Tag:

      • Enrich the biotin-labeled proteins using streptavidin-agarose beads.

      • Wash the beads extensively to remove non-specifically bound proteins.

      • Elute the bound proteins and analyze by Western blot using antibodies against JAK1 and JAK2.

    • For Fluorescent Tag:

      • Separate the proteins by SDS-PAGE.

      • Visualize the labeled proteins using an in-gel fluorescence scanner.

      • Confirm the identity of the labeled bands by subsequent Western blotting of the same gel.

  • Data Interpretation: The intensity of the band corresponding to JAK1/JAK2 will indicate the level of target engagement by this compound at the time of tissue collection.

Target_Engagement_Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_analysis Analysis a Dose MPN Mice with This compound b Collect Spleen Tissue at Time Points a->b c Prepare Protein Lysate b->c d Perform Click Reaction (Add Alkyne-Reporter) c->d e Enrich/Separate Labeled Proteins (Streptavidin Pulldown or SDS-PAGE) d->e f Detect Target Proteins (Western Blot for JAK1/JAK2) e->f g Quantify Band Intensity f->g

Workflow for In Vivo Target Engagement Study.

Safety and Handling

This compound is a potent kinase inhibitor and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Disclaimer: The protocols described for this compound are based on the known properties of the parent compound CYT387 and standard methodologies for azide-alkyne click chemistry. Researchers should optimize these protocols for their specific experimental conditions and animal models.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CYT387-Azide Concentration for Cell Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of CYT387-azide for cell treatment experiments.

Frequently Asked Questions (FAQs)

Q1: What is CYT387 and what is its mechanism of action?

A1: CYT387, also known as Momelotinib, is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2)[1][2]. The JAK-STAT signaling pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, differentiation, and apoptosis[3]. In many cancers, this pathway is dysregulated[4]. CYT387 acts as an ATP-competitive small molecule that inhibits the kinase activity of JAK1 and JAK2, thereby suppressing the downstream STAT signaling[5]. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells that rely on this pathway[6]. Momelotinib has also been shown to inhibit Activin A receptor, type I (ACVR1), which contributes to its effects on anemia by reducing hepcidin levels[2][7].

Q2: What is the purpose of the "azide" modification on CYT387?

A2: While CYT387 (Momelotinib) is a known JAK inhibitor, the "azide" modification suggests the creation of a derivative, this compound. Azide groups are often introduced into molecules to serve as chemical handles for "click chemistry" reactions. This allows for the attachment of fluorescent probes, biotin tags, or other moieties for use in applications such as target engagement studies, drug localization, or proteomic profiling. For the purpose of optimizing its concentration for cell treatment, the core inhibitory function against JAK1/JAK2 is presumed to be retained.

Q3: How do I determine the optimal concentration of this compound for my cell line?

A3: The optimal concentration of any compound is cell-line specific and depends on the desired biological outcome (e.g., inhibition of signaling, induction of apoptosis). A dose-response experiment, often called a "kill curve" or cytotoxicity assay, is the first step to determine the effective concentration range[8]. This involves treating your cells with a range of this compound concentrations and measuring cell viability after a set incubation period. The goal is to find the lowest concentration that produces the desired effect without causing excessive, non-specific cell death[9].

Q4: What are the critical parameters to consider when designing a dose-response experiment?

A4: Key parameters include:

  • Cell Seeding Density: Ensure cells are in the logarithmic growth phase and do not become over-confluent during the experiment[10].

  • Concentration Range: Start with a broad range of concentrations, often using serial dilutions (e.g., 10-fold dilutions) to identify an approximate effective range, followed by a more narrow range to pinpoint the IC50 (the concentration that inhibits 50% of the desired activity)[10].

  • Treatment Duration: The incubation time should be sufficient for the drug to exert its effect, which may range from hours to days depending on the assay and the biological question[9].

  • Solvent Control: Since many inhibitors are dissolved in solvents like DMSO, it is crucial to include a vehicle-only control to account for any solvent-induced effects[9].

  • Positive and Negative Controls: Include a known inhibitor of the pathway as a positive control and untreated cells as a negative control[11].

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound on cells Drug concentration is too low.Perform a dose-response curve with a wider and higher range of concentrations.
Drug is inactive.Check the storage conditions and age of the compound. Test the compound on a sensitive, positive control cell line if available.
Cell line is resistant to JAK inhibition.Verify that the target pathway (JAK-STAT) is active in your cell line. Consider using a different cell line or a combination therapy approach.
High levels of cell death even at low concentrations Compound is highly cytotoxic to the cell line.Use a much lower concentration range in your dose-response experiment. Reduce the treatment duration.
Solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%).
Inconsistent results between experiments Variation in cell seeding density.Standardize your cell counting and seeding protocol. Ensure even cell suspension before plating.
Different passage numbers of cells used.Use cells within a consistent and low passage number range for all experiments.
Instability of the compound in solution.Prepare fresh dilutions of this compound for each experiment from a frozen stock.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize (for adherent cells) and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete growth medium to create a range of treatment concentrations. It is advisable to start with a broad range (e.g., 10 nM to 100 µM).

    • Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration) and an untreated control (medium only).

    • Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Viability Measurement:

    • Use a commercially available cell viability reagent such as one based on resazurin (e.g., alamarBlue) or tetrazolium salts (e.g., MTT, WST-1).

    • Add the reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (representing 100% viability).

    • Plot the normalized cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Assessing Apoptosis Induction by this compound using Flow Cytometry

This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.

  • Cell Treatment:

    • Seed cells in a 6-well plate and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 and a higher concentration, along with a vehicle control.

    • Incubate for a suitable duration to induce apoptosis (e.g., 24-48 hours).

  • Cell Harvesting:

    • For adherent cells, collect the supernatant (which contains floating apoptotic cells) and then trypsinize the attached cells. Combine the supernatant and the trypsinized cells[12]. For suspension cells, simply collect the cells.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

    • Wash the cell pellet twice with cold 1X PBS.

  • Staining:

    • Use a commercial Annexin V and Propidium Iodide (PI) apoptosis detection kit.

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC (or another fluorochrome) and PI to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.

    • Add more 1X Binding Buffer to each sample before analysis.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining[13].

    • Use unstained, Annexin V only, and PI only controls to set up the compensation and gates correctly.

    • The populations will be identified as:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic or necrotic cells

      • Annexin V- / PI+: Necrotic cells

Protocol 3: Evaluating Inhibition of STAT3 Phosphorylation by Western Blot

This protocol assesses the effect of this compound on the phosphorylation of a key downstream target, STAT3.

  • Cell Lysis:

    • Seed cells and treat with various concentrations of this compound for a short duration (e.g., 1-4 hours) to observe signaling changes.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge at high speed at 4°C to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane[14].

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software to determine the ratio of p-STAT3 to total STAT3.

Visualizations

G Workflow for Optimizing this compound Concentration cluster_0 Phase 1: Determine Effective Concentration Range cluster_1 Phase 2: Assess Mechanism of Action cluster_2 Phase 3: Refine Optimal Concentration A Dose-Response Curve (Cell Viability Assay - e.g., MTT/WST-1) B Calculate IC50 Value A->B C Apoptosis Assay (Flow Cytometry) Treat with IC50 and 2x IC50 B->C Use IC50 as a starting point D Western Blot for Pathway Inhibition (e.g., p-STAT3) B->D Test concentrations around IC50 E Select Lowest Concentration with Desired Biological Effect C->E D->E

Caption: Experimental workflow for optimizing this compound concentration.

G This compound Signaling Pathway Inhibition cluster_0 cluster_1 cluster_2 cluster_3 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes DNA DNA pSTAT->DNA Translocates to Nucleus CYT387 This compound CYT387->JAK Inhibits Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates

Caption: Inhibition of the JAK-STAT pathway by this compound.

G Troubleshooting Logic for Cell-Based Assays Start Start: Unexpected Results Q1 Are controls working as expected? Start->Q1 CheckControls Troubleshoot Controls: - Positive control inactive? - High background in negative control? Q1->CheckControls No Q2 Is the issue reproducibility? Q1->Q2 Yes A1_Yes Yes A1_No No CheckReproducibility Standardize Protocol: - Cell passage number - Seeding density - Reagent preparation Q2->CheckReproducibility Yes Q3 Is the issue related to drug effect? Q2->Q3 No A2_Yes Yes A2_No No CheckNoEffect Increase Concentration Range Verify Drug Activity Q3->CheckNoEffect No Effect CheckToxicity Decrease Concentration Range Check Solvent Toxicity Q3->CheckToxicity Too Toxic A3_NoEffect No Effect A3_TooToxic Too Toxic

Caption: Troubleshooting decision tree for this compound experiments.

References

How to improve the efficiency of CYT387-azide labeling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CYT387-azide labeling. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and improve the efficiency of this compound labeling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used?

CYT387, also known as Momelotinib, is a potent inhibitor of Janus kinases JAK1 and JAK2.[1][2] A this compound probe is a chemically modified version of CYT387 that incorporates an azide group, enabling its use in bioorthogonal chemistry. This probe allows for the visualization and tracking of CYT387 interacting with its cellular targets through a "click" reaction with a fluorescently-labeled alkyne.

Q2: What is "click chemistry" in the context of this probe?

Click chemistry refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. For this compound, the most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where the azide on the CYT387 probe is "clicked" to a terminal alkyne on a reporter molecule (e.g., a fluorophore). An alternative is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free and ideal for live-cell imaging.[1][3]

Q3: What are the main applications of this compound labeling?

The primary applications include:

  • Target Engagement Studies: Confirming that CYT387 binds to its intended kinase targets within the cell.

  • Target Identification: Identifying potential off-target proteins that CYT387 may interact with.

  • Cellular Localization: Visualizing the subcellular distribution of CYT387.

  • Competitive Binding Assays: Screening other small molecules that may compete with CYT387 for binding to its targets.

Q4: Is the this compound probe cell-permeable?

Yes, CYT387 is an orally bioavailable small molecule, and the addition of a small azide group is not expected to significantly hinder its ability to cross the cell membrane.[4]

Q5: What safety precautions should I take when handling this compound?

Organic azides can be energetic compounds.[5][6][7] It is crucial to handle this compound with care. Avoid contact with acids, heavy metals, and halogenated solvents.[5][6] Always consult your institution's safety guidelines for handling azide-containing compounds.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency or No Signal

This is one of the most common issues encountered during labeling experiments. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Inefficient Click Reaction (CuAAC) Optimize Copper(I) Concentration: Titrate CuSO4 concentration (typically 50-100 µM). Use a Copper Ligand: Add a ligand like THPTA or BTTAA to protect cells from copper toxicity and improve reaction efficiency. Fresh Reducing Agent: Prepare fresh sodium ascorbate solution for each experiment to ensure efficient reduction of Cu(II) to Cu(I).
Inefficient Click Reaction (SPAAC) Choice of Cyclooctyne: Different cyclooctynes (e.g., DBCO, BCN) have different reaction kinetics. Test various cyclooctynes to find the optimal one for your system. Increase Incubation Time/Temperature: SPAAC is generally slower than CuAAC. Increase the incubation time (e.g., 1-4 hours) or perform the reaction at 37°C.[8]
Low this compound Concentration or Incubation Time Optimize Probe Concentration: Titrate the this compound concentration (e.g., 1-10 µM). Increase Incubation Time: Allow sufficient time for the probe to enter the cells and bind to its targets (e.g., 1-2 hours).
Insufficient Target Protein Expression Use a Positive Control Cell Line: Use a cell line known to express high levels of JAK1/JAK2. Induce Protein Expression: If using an inducible expression system, ensure optimal induction.
Probe Instability Fresh Probe Solution: Prepare fresh this compound solutions for each experiment. Azide-containing compounds can degrade over time.
Issue 2: High Background Signal or Non-Specific Labeling

High background can obscure the specific signal from your target. Here are some ways to address this:

Potential Cause Recommended Solution
Excess Unbound Probe Thorough Washing: Increase the number and duration of wash steps after incubation with this compound and the click chemistry reagents.
Non-Specific Binding of Alkyne-Fluorophore Reduce Alkyne-Fluorophore Concentration: Titrate the concentration of the alkyne-fluorophore to the lowest level that still provides a good signal. Include a "No Probe" Control: Perform a control experiment without this compound to assess the background from the alkyne-fluorophore alone.
Copper-Induced Fluorescence Chelate Excess Copper: After the CuAAC reaction, wash with a mild chelating agent like EDTA to remove any residual copper ions.
Issue 3: Cellular Toxicity or Cell Death

Cell health is crucial for obtaining meaningful results. If you observe signs of toxicity, consider the following:

Potential Cause Recommended Solution
Copper Toxicity (CuAAC) Use a Copper Ligand: Ligands like THPTA can reduce copper toxicity.[2][4] Minimize Copper Concentration and Incubation Time: Use the lowest effective copper concentration and the shortest possible reaction time. Switch to SPAAC: If toxicity persists, consider using the copper-free SPAAC method.[1]
High Concentration of this compound Titrate Probe Concentration: Determine the optimal concentration of this compound that provides a good signal without inducing significant cell death. Remember that CYT387 itself can induce apoptosis.[5]
Solvent Toxicity Minimize DMSO Concentration: If this compound is dissolved in DMSO, ensure the final concentration in the cell culture medium is low (typically <0.5%).

Experimental Protocols

Protocol 1: Synthesis of this compound (Hypothetical)

Disclaimer: This is a proposed synthesis based on the structure of Momelotinib. An actual synthesis may require optimization.

  • Starting Material: N-Boc protected piperazine derivative of the CYT387 core structure.

  • Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Azido-Acetylation: React the deprotected secondary amine with 2-azidoacetyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) in DCM.

  • Purification: Purify the final this compound product using column chromatography on silica gel.

Protocol 2: In-Cell Labeling using CuAAC
  • Cell Culture: Plate cells in a suitable format (e.g., glass-bottom dish for imaging) and grow to the desired confluency.

  • Probe Incubation: Treat cells with the desired concentration of this compound in culture medium and incubate for 1-2 hours at 37°C.

  • Wash: Remove the medium and wash the cells three times with PBS.

  • Click Reaction: Prepare the click reaction cocktail. For a final volume of 1 mL, mix:

    • 10 µL of 10 mM alkyne-fluorophore (e.g., Alexa Fluor 488 Alkyne)

    • 20 µL of 50 mM CuSO4

    • 20 µL of 50 mM THPTA

    • 20 µL of 100 mM sodium ascorbate (freshly prepared)

    • 930 µL of PBS

  • Incubate: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Remove the click reaction cocktail and wash the cells three times with PBS.

  • Imaging/Analysis: Proceed with fluorescence microscopy, flow cytometry, or cell lysis for downstream analysis.

Visualizations

CYT387_Signaling_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activation STAT STAT3 JAK->STAT Phosphorylation PI3K PI3K JAK->PI3K MAPK Ras/MAPK JAK->MAPK STAT_dimer STAT3 Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Transcription CYT387 This compound CYT387->JAK Inhibition CYT387->PI3K Inhibition CYT387->MAPK Inhibition AKT AKT PI3K->AKT Labeling_Workflow A 1. Treat cells with This compound B 2. Wash to remove unbound probe A->B C 3. Add Click Reaction Cocktail (Alkyne-Fluorophore, CuSO4, Ligand, Reducing Agent) B->C D 4. Incubate for 30-60 minutes C->D E 5. Wash to remove excess reagents D->E F 6. Analyze (Microscopy, Flow Cytometry, etc.) E->F Troubleshooting_Tree Start Low or No Signal? Cause1 Inefficient Click Reaction? Start->Cause1 Yes Solution1 Optimize Cu(I) concentration Use fresh reducing agent Add copper ligand Cause1->Solution1 Yes Cause2 Insufficient Probe? Cause1->Cause2 No End Signal Improved Solution1->End Solution2 Increase this compound concentration Increase incubation time Cause2->Solution2 Yes Cause3 Low Target Expression? Cause2->Cause3 No Solution2->End Solution3 Use positive control cell line Cause3->Solution3 Yes Solution3->End

References

Addressing cell permeability issues with CYT387-azide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the CYT387-azide probe. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this probe in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges, particularly those related to cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

CYT387, also known as Momelotinib, is a potent and selective ATP-competitive inhibitor of Janus kinase 1 (JAK1) and JAK2.[1][2] The azide functional group allows for its use in "click chemistry" reactions, enabling the covalent labeling and visualization of its intracellular targets. Its primary application is in chemical biology and drug development to study the localization, target engagement, and downstream effects of JAK1/2 inhibition within a cellular context.

Q2: I am observing low or no signal after labeling with this compound. What are the potential causes?

Low or no signal can stem from several factors:

  • Poor Cell Permeability: The this compound probe may not be efficiently crossing the cell membrane.

  • Suboptimal Probe Concentration: The concentration of the probe may be too low for effective target labeling.

  • Insufficient Incubation Time: The probe may require more time to penetrate the cells and bind to its target.

  • Inefficient Click Reaction: The subsequent click chemistry step to attach a reporter molecule (e.g., a fluorophore) may be inefficient.

  • Low Target Expression: The target proteins (JAK1/JAK2) may be expressed at low levels in your cell model.

  • Probe Instability: The this compound probe may be unstable under your experimental conditions.

Q3: How does the azide modification affect the properties of CYT387?

The addition of an azide group can alter the physicochemical properties of the parent molecule. While the azide group itself is relatively small, it can increase the lipophilicity of the compound, which may influence its ability to cross the lipid bilayer of the cell membrane.[3][4] The modification's impact on the inhibitor's binding affinity to its target kinase should also be considered, although in many cases, a well-placed azide does not significantly affect binding.[5]

Q4: Can I use copper-catalyzed click chemistry for live-cell imaging with this compound?

While copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a very efficient click reaction, the copper catalyst is toxic to living cells. For live-cell imaging applications, it is highly recommended to use copper-free click chemistry methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC).

Troubleshooting Guide: Addressing Cell Permeability Issues

This guide provides a structured approach to troubleshooting and resolving common issues encountered when using the this compound probe, with a focus on cell permeability.

Problem 1: Weak or No Intracellular Signal
Possible Cause Troubleshooting Step Rationale
Poor Cell Permeability 1. Optimize Probe Concentration: Perform a dose-response experiment, titrating the this compound concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM).Higher concentrations can drive passive diffusion across the cell membrane. However, excessively high concentrations can lead to off-target effects and cytotoxicity.[6]
2. Increase Incubation Time: Extend the incubation period with the probe (e.g., 1 hr, 4 hrs, 12 hrs, 24 hrs).Longer incubation can allow for greater accumulation of the probe within the cells.
3. Use a Permeabilizing Agent (for fixed cells): For fixed-cell experiments, include a mild permeabilizing agent like Triton X-100 (0.1-0.5%) or saponin in your buffers.These detergents create pores in the cell membrane, allowing the probe to enter. This is not suitable for live-cell imaging.
4. Serum-Free Media Incubation: Incubate cells with the probe in serum-free media.Serum proteins can bind to the probe and reduce its effective concentration available for cellular uptake.
Inefficient Click Reaction 1. Optimize Click Chemistry Conditions: Ensure all click chemistry reagents are fresh and used at the recommended concentrations. For live cells, use a copper-free click reaction.The efficiency of the click reaction is critical for signal detection.
2. Positive Control for Click Reaction: Perform the click reaction on a known azide-containing molecule in a cell-free system to validate the reagents.This will confirm that the click chemistry reagents are active.
Low Target Abundance 1. Confirm Target Expression: Use an alternative method, such as western blotting or immunofluorescence, to confirm the expression levels of JAK1 and JAK2 in your cell line.If the target protein levels are inherently low, the signal from the probe will also be low.
2. Use a Cell Line with High Target Expression: If possible, switch to a cell line known to have high expression of JAK1/2.This will increase the potential for a strong signal.
Problem 2: High Background Signal
Possible Cause Troubleshooting Step Rationale
Non-specific Binding of the Probe 1. Reduce Probe Concentration: Use the lowest effective concentration of this compound determined from your dose-response experiment.High concentrations can lead to non-specific hydrophobic interactions with cellular components.[7]
2. Include Wash Steps: After incubating with the probe, wash the cells thoroughly with PBS or an appropriate buffer before proceeding to the click reaction.Washing removes unbound probe from the extracellular space and the cell surface.
3. Competitive Inhibition Control: Pre-incubate cells with an excess of unlabeled CYT387 (Momelotinib) before adding the this compound probe.If the signal is specific, it should be significantly reduced in the presence of the competitor.
Non-specific Binding of the Reporter Molecule 1. Perform a "No-Probe" Control: Run a control experiment where the cells are not treated with this compound but are subjected to the click chemistry reaction with the reporter molecule.This will reveal if the reporter molecule itself is binding non-specifically to cellular components.
2. Optimize Reporter Molecule Concentration: Titrate the concentration of the alkyne-fluorophore or alkyne-biotin used in the click reaction.High concentrations of the reporter can lead to non-specific binding.

Experimental Protocols

Protocol 1: Live-Cell Labeling with this compound followed by Fluorescence Microscopy

This protocol is designed for live-cell imaging using a copper-free click chemistry approach.

Materials:

  • This compound probe

  • Cell culture medium

  • Live-cell imaging buffer (e.g., FluoroBrite™ DMEM)

  • DBCO-functionalized fluorophore (e.g., DBCO-PEG4-5/6-TAMRA)

  • Hoechst 33342 (for nuclear counterstain)

  • Microscopy-grade glass-bottom dishes or plates

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes at an appropriate density to reach 60-70% confluency on the day of the experiment.

  • Probe Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration (start with a range of 1-10 µM).

    • Remove the culture medium from the cells and add the medium containing this compound.

    • Incubate the cells for 1-4 hours at 37°C in a CO2 incubator.

  • Wash:

    • Gently remove the probe-containing medium.

    • Wash the cells three times with pre-warmed live-cell imaging buffer.

  • Click Reaction (Copper-Free):

    • Prepare a solution of the DBCO-functionalized fluorophore in live-cell imaging buffer at the desired concentration (typically 1-5 µM).

    • Add the fluorophore solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Counterstaining (Optional):

    • Add Hoechst 33342 to the imaging buffer at a final concentration of 1 µg/mL.

    • Incubate for 10-15 minutes at 37°C.

  • Final Wash and Imaging:

    • Wash the cells three times with pre-warmed live-cell imaging buffer.

    • Add fresh imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for your chosen fluorophore and Hoechst.

Quantitative Data Summary
ParameterCYT387 (Momelotinib)This compound (Estimated)
Molecular Weight 414.46 g/mol [2][8]~455.48 g/mol
Solubility in DMSO ≥20.7 mg/mL[2]Expected to be similar
Solubility in Water Insoluble[1]Expected to be insoluble
Recommended Starting Concentration for Cell Treatment 0.5 - 1.5 µM (for signaling inhibition)[2]1 - 10 µM (for labeling)
Typical Incubation Time Varies by experiment1 - 4 hours

Note: The properties of this compound are estimated based on the addition of an azide group to the parent molecule. Actual properties may vary.

Visualizations

Signaling Pathway of CYT387

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates CYT387 This compound (Momelotinib) CYT387->JAK Inhibits STAT_P p-STAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Initiates

Caption: The JAK-STAT signaling pathway and the inhibitory action of CYT387.

Experimental Workflow for Intracellular Labeling

Experimental_Workflow Start Start: Seed Cells Incubate Incubate with This compound Start->Incubate Wash1 Wash Cells (x3) Incubate->Wash1 Click Perform Copper-Free Click Reaction (e.g., with DBCO-Fluorophore) Wash1->Click Wash2 Wash Cells (x3) Click->Wash2 Image Fluorescence Microscopy Wash2->Image End End: Analyze Data Image->End

Caption: A streamlined workflow for intracellular labeling using this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Problem Low/No Signal? CheckPerm Troubleshoot Permeability Problem->CheckPerm Yes CheckClick Validate Click Reaction Problem->CheckClick Permeability OK OptimizeConc Optimize Probe Concentration CheckPerm->OptimizeConc OptimizeTime Increase Incubation Time CheckPerm->OptimizeTime CheckTarget Confirm Target Expression CheckClick->CheckTarget Click Rxn OK PositiveControl Run Click Reaction Positive Control CheckClick->PositiveControl WesternBlot Perform Western Blot for JAK1/2 CheckTarget->WesternBlot Solution Signal Improved OptimizeConc->Solution OptimizeTime->Solution PositiveControl->Solution WesternBlot->Solution

References

Technical Support Center: CYT387-Azide Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for CYT387-azide based proteomics. This guide is intended for researchers, scientists, and drug development professionals utilizing the this compound chemical probe for activity-based protein profiling (ABPP) and target identification studies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in proteomics?

A1: CYT387, also known as Momelotinib, is a potent inhibitor of Janus kinases JAK1 and JAK2. The this compound probe is a chemically modified version of CYT387 that incorporates an azide (-N₃) functional group. This azide group acts as a "handle" for "click chemistry," a highly efficient and specific bioorthogonal reaction.

In proteomics, this compound is used as a chemical probe to identify the protein targets of CYT387 within a complex biological sample (e.g., cell lysate or living cells). The workflow typically involves:

  • Labeling: Incubating the biological sample with the this compound probe, allowing it to bind to its target proteins.

  • Click Chemistry: Reacting the azide-labeled proteins with a reporter tag (e.g., biotin or a fluorescent dye) that contains a corresponding alkyne group.

  • Enrichment/Visualization: Using the reporter tag to either enrich the labeled proteins for mass spectrometry-based identification (e.g., using streptavidin beads for biotin) or to visualize them (e.g., via in-gel fluorescence).

Q2: What are the primary targets of CYT387?

A2: The primary targets of CYT387 are Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). It may also show activity against other related kinases. A this compound based proteomics experiment can help confirm these targets and identify potential off-targets in a specific cellular context.

Q3: Should I use a Copper-Catalyzed (CuAAC) or Strain-Promoted (SPAAC) click reaction?

A3: The choice between CuAAC and SPAAC depends on your experimental system.

  • CuAAC (Copper(I)-catalyzed azide-alkyne cycloaddition): This is a very efficient and widely used reaction. However, the copper catalyst can be toxic to living cells, so it is typically performed on cell lysates.

  • SPAAC (Strain-promoted azide-alkyne cycloaddition): This reaction does not require a toxic copper catalyst and is therefore suitable for labeling in living cells. However, the kinetics of SPAAC are generally slower than CuAAC.

For most in vitro proteomics experiments using cell lysates, CuAAC is a robust and effective choice. If you are performing live-cell imaging or labeling, SPAAC is the preferred method.

Troubleshooting Guide

This section addresses common issues that may arise during a this compound based proteomics experiment, from initial labeling to final protein identification.

Problem Potential Cause Recommended Solution
Low or no labeling of target proteins (e.g., weak signal in Western blot or low peptide counts in MS) 1. Insufficient probe concentration or incubation time: The probe may not have had enough opportunity to bind to its targets. 2. Probe degradation: The this compound probe may be unstable under the experimental conditions. 3. Low target protein expression: The target kinases (JAK1/JAK2) may be expressed at low levels in your cell type.1. Optimize probe concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for labeling. 2. Handle the probe with care: Store the probe as recommended and prepare fresh solutions for each experiment. 3. Confirm target expression: Use Western blotting to confirm the expression of JAK1 and JAK2 in your cell lysates.
High background or non-specific protein binding 1. Probe concentration is too high: Excess probe can lead to non-specific binding. 2. Inefficient removal of unbound probe: Residual probe can react with the reporter tag, leading to background. 3. "Sticky" reporter tag or enrichment beads: The biotin-alkyne reporter or streptavidin beads may be binding non-specifically to proteins.1. Titrate the probe concentration: Use the lowest effective concentration of the this compound probe. 2. Thorough washing: Increase the number and stringency of wash steps after the labeling and enrichment steps. Consider including detergents (e.g., 0.1% SDS) in your wash buffers. 3. Blocking: Pre-clear your lysate with streptavidin beads before adding the biotin-alkyne reporter. Also, include a blocking agent like BSA in your buffers.
Incomplete click reaction 1. Suboptimal click chemistry reagents: The copper source, reducing agent, or ligand may be old or improperly stored. 2. Incompatible buffer components: Buffers containing Tris or other primary amines can interfere with the CuAAC reaction. 3. Insufficient reaction time or temperature. 1. Use fresh reagents: Prepare fresh solutions of copper sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). 2. Use compatible buffers: Use buffers such as PBS or HEPES for the click chemistry step. 3. Optimize reaction conditions: Increase the reaction time (e.g., 1-2 hours) and ensure the reaction is performed at room temperature or 37°C.
Identification of known non-specific binders (e.g., abundant proteins like tubulin, actin, heat shock proteins) These are common contaminants in affinity purification-mass spectrometry (AP-MS) experiments.Use a negative control: A crucial control is to perform the experiment with a "dead" probe (a structurally similar molecule that does not bind the target) or with a competition experiment where the cells are pre-treated with an excess of unlabeled CYT387. Proteins that are pulled down in both the experimental and control samples are likely non-specific binders.

Quantitative Data Summary

The following table represents hypothetical quantitative data from a competitive this compound proteomics experiment. In this setup, two cell populations are treated with the this compound probe: one is a control, and the other is pre-incubated with an excess of unlabeled CYT387 ("competitor"). The ratio of protein abundance (Control/Competitor) is then quantified by mass spectrometry. A high ratio indicates a specific target of the probe.

Protein ID Gene Name Protein Name Ratio (Control/Competitor) Putative Target Class
P23458JAK1Janus kinase 115.2On-target
O60674JAK2Janus kinase 212.8On-target
P29597TYK2Non-receptor tyrosine-protein kinase TYK24.5Potential Off-target
Q15495ACVR1Activin receptor type-13.1Potential Off-target
P08581METHepatocyte growth factor receptor1.2Non-specific binder
P60709ACTBActin, cytoplasmic 11.1Non-specific binder

Experimental Protocols

Detailed Methodology for this compound Based Proteomic Profiling of Cultured Cells

1. Cell Culture and Lysis: a. Culture cells of interest to ~80-90% confluency. b. Harvest cells, wash with ice-cold PBS, and pellet by centrifugation. c. Lyse cell pellets in a suitable lysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1% NP-40, 0.1% SDS, supplemented with protease and phosphatase inhibitors). d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

2. Protein Labeling with this compound: a. Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. b. Add this compound probe to the lysate to a final concentration of 1-10 µM. c. For competition experiments, pre-incubate a control lysate with an excess (e.g., 100-fold) of unlabeled CYT387 for 30 minutes before adding the this compound probe. d. Incubate the lysates for 1-2 hours at 4°C with gentle rotation.

3. Click Chemistry Reaction (CuAAC): a. Prepare a "click mix" containing:

  • Biotin-alkyne reporter (final concentration 100 µM)
  • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)
  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)
  • Copper(II) sulfate (CuSO₄) (final concentration 1 mM) b. Add the click mix to the labeled lysate and incubate for 1 hour at room temperature with gentle shaking.

4. Enrichment of Biotinylated Proteins: a. Add streptavidin-coated magnetic beads to the reaction mixture. b. Incubate for 1 hour at room temperature with rotation to allow for binding. c. Pellet the beads using a magnetic stand and discard the supernatant. d. Wash the beads extensively with a series of buffers to remove non-specific binders (e.g., 1% SDS in PBS, 6 M urea, and PBS).

5. On-Bead Digestion for Mass Spectrometry: a. Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate). b. Reduce the proteins with dithiothreitol (DTT) and then alkylate with iodoacetamide (IAA). c. Add trypsin and incubate overnight at 37°C to digest the proteins into peptides. d. Collect the supernatant containing the peptides. e. Acidify the peptides with formic acid and desalt using a C18 StageTip before analysis by LC-MS/MS.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Recruitment Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. STAT Recruitment & Phosphorylation P_STAT P-STAT P_STAT_Dimer P-STAT Dimer P_STAT->P_STAT_Dimer 5. Dimerization Nucleus Nucleus P_STAT_Dimer->Nucleus 6. Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 7. Transcription CYT387 CYT387 CYT387->P_JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of CYT387.

Proteomics_Workflow Cell_Lysate Cell Lysate Probe_Incubation Incubate with This compound Probe Cell_Lysate->Probe_Incubation Click_Chemistry Click Chemistry with Biotin-Alkyne Probe_Incubation->Click_Chemistry Enrichment Enrichment on Streptavidin Beads Click_Chemistry->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis and Target Identification LC_MS->Data_Analysis

Caption: Experimental workflow for this compound based proteomics.

Technical Support Center: Optimizing Lysis Buffers for CYT387-Azide Pulldown Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing lysis buffers in CYT387-azide chemical proteomics workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a lysis buffer in a this compound pulldown assay?

A lysis buffer is designed to rupture cell membranes to release intracellular contents, including the target proteins of CYT387 (such as JAK1 and JAK2), into a soluble fraction called a lysate. An optimal buffer will achieve this while maintaining the native conformation of the target protein, preserving post-translational modifications like phosphorylation, and minimizing protein degradation to ensure successful capture by the this compound probe.

Q2: What are the essential components of a lysis buffer for this type of assay?

A well-formulated lysis buffer contains several key components, each with a specific function. These generally include a buffering agent, salts, detergents, and enzyme inhibitors.

Q3: Why are protease and phosphatase inhibitors critical for studying a kinase inhibitor like CYT387?

When cells are lysed, compartmentalization is lost, and degradative enzymes like proteases and phosphatases are released.[1][2][3]

  • Protease inhibitors prevent the breakdown of your target proteins by endogenous proteases, ensuring protein integrity and preventing loss of yield.[4][5]

  • Phosphatase inhibitors are crucial when studying kinase inhibitors because they preserve the phosphorylation state of proteins.[2][5] Since CYT387 targets kinases involved in signaling cascades, maintaining the in-vivo phosphorylation patterns is essential for understanding the drug's mechanism of action.[2]

Inhibitor cocktails should be added fresh to the lysis buffer immediately before use, as some components can be unstable.[2]

Q4: How do I select the appropriate detergent for my experiment?

Detergents are crucial for solubilizing cell membranes and proteins. They are broadly categorized as non-ionic, zwitterionic, and ionic. For pulldown assays where maintaining protein-protein interactions and native structure is key, milder, non-ionic detergents are often preferred.[6][7] Harsh ionic detergents like SDS can denature proteins and disrupt interactions, though they are very effective at solubilizing proteins.[6][8]

Lysis Buffer Component Guide

The ideal concentration of each component must be empirically determined for your specific cell type and experimental goals. The following table provides a starting point for optimization.

ComponentExampleStarting ConcentrationPurposeOptimization Notes
Buffer Tris-HCl, HEPES20-50 mM, pH 7.4-8.0Maintains a stable pH to ensure protein stability and function.[8]pH can be adjusted to optimize the binding of this compound to its targets.
Salt NaCl, KCl100-150 mMMimics physiological ionic strength and disrupts weak, non-specific protein interactions.[8]Increase salt concentration (up to 500 mM) to reduce non-specific background; decrease if it disrupts the target interaction.
Detergent NP-40, Triton X-1000.1-1.0% (v/v)Solubilizes cell membranes and proteins.[6]Start with a mild, non-ionic detergent. If lysis is incomplete or the target is not solubilized, consider a stronger detergent or a mixture.
Protease Inhibitors cOmplete™, Pefabloc SC1x ConcentrationPrevents protein degradation by endogenous proteases.[1][3][5]Always add fresh before cell lysis. Use a broad-spectrum cocktail.[2][4]
Phosphatase Inhibitors PhosSTOP™, NaF, Na₃VO₄1x ConcentrationPreserves the phosphorylation state of proteins.[2][4][5]Essential for kinase inhibitor studies. Vanadate specifically inhibits tyrosine phosphatases.
Chelating Agent EDTA, EGTA1-5 mMInhibits metalloproteases that require divalent cations like Mg²⁺ or Ca²⁺ to function.[4]Omit if your target protein requires divalent cations for its activity or for binding to the probe.

Experimental Protocols

Protocol 1: General this compound Pulldown Assay

This protocol provides a general workflow for identifying the protein targets of CYT387.

Materials:

  • Cell Culture Plates

  • Ice-cold PBS

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail)

  • This compound probe

  • Click Chemistry Reagents (e.g., Biotin-alkyne, CuSO₄, TBTA, Sodium Ascorbate)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., Lysis buffer with 0.1% detergent)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat with this compound at the desired concentration and for the appropriate duration. Include a DMSO-treated control.

  • Cell Harvest: Aspirate media, wash cells twice with ice-cold PBS. Scrape cells into a pre-chilled microcentrifuge tube.

  • Lysis: Add ice-cold lysis buffer to the cell pellet. Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (clarified lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Click Chemistry: To 1 mg of protein lysate, add the click chemistry reagents (Biotin-alkyne, CuSO₄, ligand, and reducing agent). Incubate for 1-2 hours at room temperature to conjugate the probe-bound proteins to biotin.

  • Enrichment: Add pre-washed streptavidin magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

  • Downstream Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry for target identification.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_capture Target Capture & Enrichment cluster_analysis Analysis A 1. Cell Culture & This compound Treatment B 2. Cell Harvest A->B C 3. Lysis with Optimized Buffer B->C D 4. Lysate Clarification (Centrifugation) C->D E 5. Click Chemistry: Biotin-Alkyne Conjugation D->E F 6. Incubation with Streptavidin Beads E->F G 7. Washing Steps to Remove Non-specific Binders F->G H 8. Elution of Bound Proteins G->H I 9. SDS-PAGE & Western Blot H->I J 10. Mass Spectrometry (LC-MS/MS) H->J

Caption: Workflow for this compound pulldown and target identification.

Simplified JAK-STAT Signaling Pathway

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Initiates CYT387 CYT387 CYT387->JAK Inhibits

Caption: CYT387 inhibits the JAK-STAT signaling pathway.

Troubleshooting Guide

This section addresses common problems encountered during pulldown assays that can be traced back to the lysis buffer composition.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Target Protein 1. Incomplete Cell Lysis: The detergent is too mild to efficiently rupture the cell or organelle membranes where the target resides.[9] 2. Protein Degradation: Insufficient or inactive protease inhibitors in the buffer.[1][3] 3. Probe-Target Interaction Disrupted: Buffer conditions (pH, salt) are not optimal for the binding of this compound to its target.1. Increase Lysis Stringency: Increase the concentration of the non-ionic detergent or add a small amount of an ionic detergent like sodium deoxycholate. Consider mechanical disruption (e.g., sonication) after adding lysis buffer.[9] 2. Enhance Protease Inhibition: Ensure a broad-spectrum protease inhibitor cocktail is added fresh to the buffer before each use.[2][4] 3. Optimize Binding Conditions: Perform a series of small-scale experiments varying the pH (e.g., 7.0-8.5) and NaCl concentration (e.g., 50-250 mM) to find the optimal binding conditions.
High Background / Non-specific Binding 1. Insufficiently Stringent Lysis/Wash Buffer: Low salt or detergent concentrations may fail to disrupt weak, non-specific protein-protein or protein-bead interactions.[6] 2. Protein Aggregation: Suboptimal buffer conditions may cause proteins to aggregate and non-specifically precipitate with the beads.1. Increase Wash Stringency: Increase the NaCl concentration (e.g., up to 500 mM) and/or the detergent concentration in the wash buffer.[10] Add an extra wash step. 2. Modify Lysis Buffer: Ensure adequate detergent concentration to maintain protein solubility. Consider adding a chelating agent like EDTA if not already present.
Target Protein is Degraded 1. Protease Activity: Protease inhibitor cocktail is missing, expired, or used at too low a concentration. Some proteases may not be inhibited by the specific cocktail used.[1][5] 2. Instability of Target Protein: The protein may be inherently unstable once extracted from its native environment.1. Verify Inhibitors: Use a fresh, broad-spectrum protease inhibitor cocktail at the recommended concentration.[2][4] Keep samples on ice or at 4°C at all times to reduce enzyme activity.[2] 2. Work Quickly: Minimize the time between cell lysis and the completion of the pulldown assay.
Inconsistent Results Between Replicates 1. Incomplete Solubilization: Lysates are not fully homogenous, leading to variable protein input.[11] 2. Reagent Instability: Key buffer components, especially inhibitors, may degrade over time if the buffer is not prepared fresh.[2]1. Improve Lysis Protocol: Ensure thorough mixing/vortexing during lysis. Sonication can help shear DNA and homogenize the lysate, but must be optimized to avoid protein denaturation.[9] 2. Prepare Buffers Fresh: Always add inhibitors and other unstable reagents to the lysis buffer immediately before starting the experiment.

References

Troubleshooting unexpected results in CYT387-azide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing CYT387-azide in their experiments. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: CYT387 is a potent inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). The "-azide" modification refers to the incorporation of an azide functional group into the CYT387 molecule. This modification allows CYT387 to be used as a chemical probe in "click chemistry" reactions. The primary application of this compound is in activity-based protein profiling (ABPP) and target engagement studies to identify and validate the cellular targets of CYT387.

Q2: How does the azide modification affect the inhibitory activity of CYT387?

A2: The addition of the azide group has the potential to alter the binding affinity of CYT387 for its target kinases. It is crucial to validate the inhibitory activity of the azide-modified compound and compare it to the parent compound. This can be done through in vitro kinase assays or cell-based assays measuring the phosphorylation of downstream targets like STAT3.

Q3: What are the key components of a typical this compound experiment?

A3: A standard this compound experiment involves several key steps:

  • Probe Synthesis: Chemical synthesis of the this compound probe.

  • Cellular Treatment: Incubation of live cells or cell lysates with the this compound probe.

  • Click Chemistry: Ligation of a reporter tag (e.g., a fluorophore or biotin) to the azide-modified probe using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

  • Detection and Analysis: Visualization of labeled proteins by in-gel fluorescence scanning or enrichment of biotin-tagged proteins for mass spectrometry-based proteomic analysis.

Q4: What are the on-target and potential off-target effects of CYT387?

A4: The primary on-targets of CYT387 are JAK1 and JAK2 kinases. By inhibiting these kinases, CYT387 blocks the JAK-STAT signaling pathway, which is crucial for the proliferation of certain cancer cells.[1][2] Like many kinase inhibitors, CYT387 may have off-target effects, meaning it can bind to and inhibit other kinases to some extent. It is important to consider and investigate potential off-target binding to correctly interpret experimental results.

Troubleshooting Guide

This guide addresses common unexpected results encountered during this compound experiments.

Issue 1: No or weak signal from the target protein.

Possible Cause Troubleshooting Step
Inefficient Click Reaction Ensure all click chemistry reagents are fresh and properly prepared. The copper(I) catalyst is prone to oxidation; prepare the catalyst solution fresh or use a copper-protecting ligand like TBTA.
Low Target Abundance Increase the amount of protein lysate used in the experiment. Consider using a cell line known to express high levels of JAK1 and JAK2.
Ineffective Probe Concentration Optimize the concentration of the this compound probe. A concentration that is too low will result in insufficient labeling, while a concentration that is too high may lead to off-target effects and background.
Poor Probe-Target Engagement Validate the binding of your this compound probe to its target using a competitive binding assay. Pre-incubate the lysate with an excess of unmodified CYT387 before adding the azide probe. A significant reduction in signal will confirm on-target binding.

Issue 2: High background or non-specific labeling.

Possible Cause Troubleshooting Step
Excess Reporter Tag Titrate the concentration of the alkyne-reporter tag (e.g., alkyne-fluorophore or alkyne-biotin) to find the optimal concentration that maximizes signal-to-noise.
Copper-Mediated Protein Aggregation Minimize the incubation time of the click chemistry reaction. Ensure thorough mixing during the reaction. Consider using a copper chelator in the lysis buffer that is removed before the click reaction.
Non-specific Binding of the Probe Include a no-probe control to assess the background signal from the click chemistry reagents themselves. Perform a competitive displacement experiment with an excess of unlabeled CYT387 to distinguish specific from non-specific binding.
Cellular Autofluorescence When using in-gel fluorescence, run an unlabeled lysate lane to assess the natural fluorescence of the proteome.[3]

Issue 3: Inconsistent results between replicates.

Possible Cause Troubleshooting Step
Variable Protein Concentration Ensure accurate protein quantification of all samples before starting the experiment. Use a reliable method like the BCA assay.
Inconsistent Reagent Addition Prepare master mixes for the this compound probe and click chemistry reagents to ensure consistent addition to all samples.
Variability in Cell Culture Maintain consistent cell culture conditions, including cell density and passage number, for all experiments.

Experimental Protocols

Representative Synthesis of this compound

Disclaimer: This is a plausible synthetic route. The actual synthesis may require optimization.

A common strategy for introducing an azide group for click chemistry is to modify a part of the molecule that is not essential for its primary biological activity. For CYT387, a potential modification site could be the morpholine ring. The synthesis could involve replacing the morpholine with a piperazine that can be further functionalized with an azide-containing linker.

  • Synthesis of a Piperazine Analog of CYT387: Modify the synthesis of CYT387 to incorporate a piperazine moiety instead of the morpholine.

  • Alkylation with an Azido-Linker: React the piperazine analog with a bifunctional linker containing an azide group and a reactive group for alkylation (e.g., a bromo- or tosyl- group).

  • Purification and Characterization: Purify the final this compound product using techniques like HPLC and confirm its identity and purity using mass spectrometry and NMR.

Protocol for Cellular Labeling and In-Gel Fluorescence Detection
  • Cell Culture and Lysis:

    • Culture cells to the desired confluency.

    • Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate using a BCA assay.

  • Probe Incubation:

    • Dilute the this compound probe to the desired concentration in the cell lysate.

    • For competitive displacement, pre-incubate a control lysate with an excess of unmodified CYT387 for 30 minutes before adding the azide probe.

    • Incubate the lysates with the probe for 1 hour at 4°C with gentle rotation.

  • Click Chemistry Reaction:

    • Prepare a fresh click chemistry master mix containing:

      • Copper(II) sulfate

      • A reducing agent (e.g., sodium ascorbate) to generate copper(I) in situ.

      • A copper ligand (e.g., TBTA) to stabilize the copper(I) and improve reaction efficiency.

      • An alkyne-fluorophore reporter tag.

    • Add the click chemistry master mix to the probe-incubated lysates.

    • Incubate for 1 hour at room temperature.[4]

  • Sample Preparation and Gel Electrophoresis:

    • Precipitate the proteins from the reaction mixture using a methanol/chloroform precipitation method.[4]

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel.

  • In-Gel Fluorescence Scanning:

    • Visualize the labeled proteins using a fluorescence gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of CYT387
KinaseIC50 (nM)
JAK111
JAK218
TYK217
JAK3155

This table summarizes the in vitro inhibitory concentrations (IC50) of the parent compound, CYT387, against various Janus kinases. Similar characterization should be performed for the this compound probe to assess any changes in potency.

Table 2: Example Data from a Competitive Displacement Experiment
TreatmentIntegrated Fluorescence Intensity (Arbitrary Units)% Inhibition
This compound only10,0000%
This compound + 10x unlabeled CYT3875,50045%
This compound + 50x unlabeled CYT3872,00080%
This compound + 100x unlabeled CYT3871,10089%

This table provides example data from a competitive displacement experiment, which is crucial for validating the on-target engagement of the this compound probe. The percentage of inhibition is calculated relative to the probe-only control.

Visualizations

CYT387_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1/JAK2 Receptor->JAK Activates STAT STAT JAK->STAT pSTAT p-STAT STAT->pSTAT Dimer STAT Dimer pSTAT->Dimer Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Proliferation, Survival) Nucleus->Gene CYT387 This compound CYT387->JAK Inhibits

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental_Workflow Start Start: Cells/Lysate Incubate Incubate with This compound probe Start->Incubate Click Click Chemistry Reaction (add alkyne-reporter) Incubate->Click Analysis Analysis Click->Analysis Gel In-gel Fluorescence Analysis->Gel MS Mass Spectrometry Analysis->MS Troubleshooting_Logic Problem Unexpected Result NoSignal No/Weak Signal Problem->NoSignal HighBg High Background Problem->HighBg Inconsistent Inconsistent Results Problem->Inconsistent CheckClick Check Click Reagents NoSignal->CheckClick OptimizeProbe Optimize Probe Concentration NoSignal->OptimizeProbe ValidateBinding Validate Target Engagement NoSignal->ValidateBinding TitrateReporter Titrate Reporter Tag HighBg->TitrateReporter Compete Competitive Displacement HighBg->Compete CheckProtein Check Protein Quantification Inconsistent->CheckProtein

References

Validation & Comparative

Validating CYT387 (Momelotinib) Targets: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic approaches for validating the protein targets of CYT387 (momelotinib), a potent inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor, type I (ACVR1).[1][2] Understanding the on-target and potential off-target effects of CYT387 is crucial for its clinical development and for elucidating its full therapeutic potential. While this guide focuses on genetic validation, we also address the prospective role of chemical probes like CYT387-azide in target identification and validation.

Introduction to CYT387 and its Targets

CYT387, also known as momelotinib, is a small molecule inhibitor with a unique profile. Its inhibition of JAK1 and JAK2 is central to its efficacy in treating myelofibrosis by reducing splenomegaly and constitutional symptoms.[1][3] Uniquely among clinically available JAK inhibitors, momelotinib also inhibits ACVR1, which is believed to contribute to the amelioration of anemia in patients by decreasing hepcidin levels.[1][3]

The Role of this compound: A Hypothetical Approach for Target Identification

A hypothetical workflow for using a this compound probe would involve:

  • Synthesis: Chemical synthesis of CYT387 with an azide moiety at a position that does not interfere with its binding to target kinases.

  • Cellular Treatment: Incubating live cells with the this compound probe to allow it to bind to its targets.

  • Covalent Crosslinking: If the probe is also a photoaffinity label, UV irradiation would be used to covalently link the probe to its binding partners.

  • Click Chemistry: The azide group on the probe is then "clicked" to a reporter molecule containing a terminal alkyne. This reporter could be a biotin tag for affinity purification or a fluorescent dye for imaging.

  • Target Enrichment and Identification: Biotin-tagged proteins are enriched using streptavidin beads and identified by mass spectrometry. Fluorescently tagged proteins can be visualized within the cell to determine their subcellular localization.

This powerful technique can confirm known targets and identify novel, previously unknown off-targets, providing a more complete picture of the drug's mechanism of action.

Genetic Approaches for Target Validation

Genetic methods provide a direct way to assess the causal relationship between a target and a cellular phenotype by specifically perturbing the gene or its expression. Here, we compare two primary genetic approaches for validating the targets of CYT387: CRISPR/Cas9-mediated knockout and siRNA/shRNA-mediated knockdown.

Comparative Overview of Genetic Validation Methods
FeatureCRISPR/Cas9 KnockoutsiRNA/shRNA Knockdown
Mechanism Permanent gene disruption at the DNA level.Transient silencing of gene expression at the mRNA level.
Effect Complete loss of protein function.Partial reduction in protein levels.
Duration Permanent and heritable.Transient, duration depends on cell division and siRNA/shRNA stability.
Specificity High, but potential for off-target DNA cleavage.Can have significant off-target effects due to partial sequence homology.
Application Ideal for creating stable cell lines for long-term studies and for validating targets where complete loss-of-function is desired.Useful for rapid target validation, studying the effects of partial protein depletion, and in cells where generating a knockout is difficult.

Validating the Primary Targets of CYT387

Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2)

The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, and its dysregulation is a hallmark of myeloproliferative neoplasms. Validating JAK1 and JAK2 as the key targets of CYT387 in disease-relevant cell models is essential.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates JAK2 JAK2 Receptor->JAK2 Activates STAT STAT JAK1->STAT Phosphorylates JAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerizes & Translocates Gene_Expression Gene Expression (Proliferation, Inflammation) Nucleus->Gene_Expression Modulates CYT387 CYT387 (Momelotinib) CYT387->JAK1 CYT387->JAK2

Genetic_Validation_Workflow cluster_crispr CRISPR/Cas9 Knockout cluster_sirna siRNA Knockdown CRISPR_Design Design gRNA for JAK1 or JAK2 CRISPR_Delivery Deliver Cas9 & gRNA (e.g., lentivirus) CRISPR_Design->CRISPR_Delivery CRISPR_Selection Select & Validate Knockout Clones CRISPR_Delivery->CRISPR_Selection Phenotypic_Assay Phenotypic Assays (e.g., Cell Viability, Cytokine Signaling) CRISPR_Selection->Phenotypic_Assay siRNA_Design Design siRNA for JAK1 or JAK2 siRNA_Transfection Transfect Cells with siRNA siRNA_Design->siRNA_Transfection siRNA_Validation Validate Knockdown (qPCR, Western Blot) siRNA_Transfection->siRNA_Validation siRNA_Validation->Phenotypic_Assay

CRISPR/Cas9-Mediated Knockout of JAK1 or JAK2 in Hematopoietic Cells

  • gRNA Design and Cloning: Design at least two independent guide RNAs (gRNAs) targeting early exons of JAK1 or JAK2 to ensure a frameshift mutation leading to a functional knockout. Clone the gRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production and Transduction: Produce lentiviral particles in a packaging cell line (e.g., HEK293T). Transduce the target hematopoietic cell line (e.g., HEL, SET-2) with the lentivirus.

  • Selection and Clonal Isolation: Select transduced cells with puromycin. Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).

  • Validation of Knockout: Expand clonal populations and validate the knockout of JAK1 or JAK2 at the genomic level by sequencing the target locus and at the protein level by Western blot.

  • Phenotypic Analysis: Assess the phenotype of knockout cells. This should include assays for cell proliferation, apoptosis, and response to relevant cytokines (e.g., IL-6, GM-CSF). The phenotype of the knockout cells should phenocopy the effects of CYT387 treatment.

siRNA-Mediated Knockdown of JAK1 or JAK2

  • siRNA Design and Synthesis: Obtain at least two validated siRNAs targeting different sequences of the JAK1 or JAK2 mRNA, along with a non-targeting control siRNA.

  • Transfection: Transfect the hematopoietic cells with the siRNAs using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX). Optimize the siRNA concentration and transfection time to achieve maximal knockdown with minimal toxicity.

  • Validation of Knockdown: Harvest cells at different time points post-transfection (e.g., 24, 48, 72 hours) and assess the knockdown efficiency at the mRNA level by qRT-PCR and at the protein level by Western blot.

  • Functional Assays: Perform functional assays within the optimal window of protein knockdown. These assays can include measuring the phosphorylation of downstream STAT proteins (e.g., pSTAT3, pSTAT5) in response to cytokine stimulation, and assessing cell viability.

Activin A Receptor, Type I (ACVR1)

The inhibition of ACVR1 by momelotinib is a key differentiator from other JAK inhibitors and is linked to its anemia benefit. Validating ACVR1 as a target is crucial to understanding this unique aspect of its mechanism of action.

ACVR1_Hepcidin_Pathway BMP6 BMP6 ACVR1 ACVR1 BMP6->ACVR1 Binds & Activates SMAD SMAD1/5/8 ACVR1->SMAD Phosphorylates pSMAD pSMAD SMAD->pSMAD SMAD4 SMAD4 pSMAD->SMAD4 Complexes with Nucleus Nucleus SMAD4->Nucleus Translocates Hepcidin_Expression Hepcidin Gene Expression Nucleus->Hepcidin_Expression Induces CYT387 CYT387 (Momelotinib) CYT387->ACVR1

ACVR1_Validation_Workflow cluster_crispr CRISPR/Cas9 Knockout cluster_sirna siRNA Knockdown CRISPR_Design Design gRNA for ACVR1 CRISPR_Delivery Deliver Cas9 & gRNA CRISPR_Design->CRISPR_Delivery CRISPR_Selection Select & Validate Knockout Clones CRISPR_Delivery->CRISPR_Selection Functional_Assay Functional Assays (Hepcidin mRNA/protein levels, pSMAD1/5/8 levels) CRISPR_Selection->Functional_Assay siRNA_Design Design siRNA for ACVR1 siRNA_Transfection Transfect Cells with siRNA siRNA_Design->siRNA_Transfection siRNA_Validation Validate Knockdown siRNA_Transfection->siRNA_Validation siRNA_Validation->Functional_Assay

CRISPR/Cas9-Mediated Knockout of ACVR1 in Hepatoma Cells

  • Cell Line Selection: Use a human hepatoma cell line that expresses ACVR1 and produces hepcidin in response to BMP6 stimulation (e.g., HepG2).

  • gRNA Design and Delivery: Design and clone gRNAs targeting ACVR1 into a lentiviral vector as described for JAK1/2. Transduce HepG2 cells and select for stable integrants.

  • Clonal Isolation and Validation: Isolate and expand single-cell clones. Validate ACVR1 knockout by genomic sequencing and Western blot.

  • Functional Analysis: Treat validated ACVR1 knockout clones and wild-type controls with BMP6. Measure hepcidin mRNA levels by qRT-PCR and secreted hepcidin protein levels by ELISA. The knockout cells should show a blunted hepcidin response to BMP6 stimulation, mimicking the effect of momelotinib. Also, assess the phosphorylation of SMAD1/5/8 by Western blot.

siRNA-Mediated Knockdown of ACVR1

  • siRNA Transfection: Transfect HepG2 cells with validated siRNAs targeting ACVR1 or a non-targeting control.

  • Knockdown Validation: At 48-72 hours post-transfection, confirm ACVR1 knockdown by qRT-PCR and Western blot.

  • Hepcidin Regulation Assay: During the period of efficient knockdown, stimulate the cells with BMP6 for a defined period (e.g., 6-24 hours).

  • Endpoint Analysis: Measure hepcidin mRNA and protein levels. A significant reduction in BMP6-induced hepcidin in the ACVR1 siRNA-treated cells compared to the control siRNA-treated cells validates ACVR1's role in this pathway.

Comparison with Alternative JAK Inhibitors

Momelotinib's unique target profile distinguishes it from other approved JAK inhibitors. A comparison of their target specificities and clinical effects is crucial for understanding their respective therapeutic niches.

DrugPrimary TargetsKey Differentiating Features
Momelotinib (CYT387) JAK1, JAK2, ACVR1Inhibition of ACVR1 leads to anemia improvement.[1][3]
Ruxolitinib JAK1, JAK2Potent inhibitor of JAK1/2, but can cause or worsen anemia.[4]
Fedratinib JAK2, FLT3More selective for JAK2 over JAK1, also inhibits FLT3.[4][5]
Pacritinib JAK2, FLT3, IRAK1Spares JAK1, which may lead to a different safety profile. Also inhibits FLT3 and IRAK1.[4]

Conclusion

Validating the targets of CYT387 (momelotinib) through a combination of genetic approaches and potentially chemical probes like this compound is fundamental to fully characterizing its mechanism of action. CRISPR/Cas9 and siRNA/shRNA offer complementary strategies to dissect the roles of JAK1, JAK2, and ACVR1 in the drug's efficacy. The data generated from these validation studies will provide a strong foundation for the continued development and optimal clinical use of momelotinib, particularly in leveraging its unique anemia benefit. The objective comparison with other JAK inhibitors underscores the importance of its distinct target profile.

References

A Comparative Guide to CYT387-Based Probes and Other JAK Inhibitor Probes for Chemical Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a hypothetical CYT387-azide probe with other established Janus kinase (JAK) inhibitor probes. The focus is on their application in chemical proteomics for target engagement, selectivity profiling, and inhibitor discovery. Experimental data for the parent compounds of these probes are presented, along with detailed protocols for key methodologies.

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are crucial mediators of cytokine signaling through the JAK-STAT pathway.[1] Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer, making JAKs important therapeutic targets.[1][2] Chemical probes derived from JAK inhibitors are invaluable tools for studying JAK biology and for the development of new therapeutics. These probes can be broadly categorized into activity-based probes (ABPs) and affinity-based probes.

Activity-based probes are designed to covalently modify the active site of their target enzymes, providing a direct readout of enzymatic activity. The incorporation of a "clickable" tag, such as an azide, allows for the subsequent attachment of a reporter molecule (e.g., a fluorophore or biotin) for visualization or enrichment. A hypothetical this compound probe would fall into this category, leveraging the kinase-binding scaffold of CYT387 (momelotinib).

Affinity-based probes , such as kinobeads, consist of non-selective kinase inhibitors immobilized on a solid support.[3] These are used in competitive binding experiments to profile the selectivity of a compound against a large number of kinases in a cell lysate.[3]

Comparative Analysis of JAK Inhibitor Scaffolds

The utility of a chemical probe is largely determined by the pharmacological properties of its parent inhibitor. The following table summarizes the in vitro potencies of CYT387 (momelotinib) and other well-characterized JAK inhibitors that have been or could be functionalized as chemical probes.

InhibitorTarget JAKsJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
Momelotinib (CYT387) JAK1/JAK211[4]18[4]155[4]17[5]Selective for JAK1/JAK2 over JAK3. Also inhibits ACVR1.[6]
Ruxolitinib JAK1/JAK23.3[7]2.8[7]>400[7]19[8]Potent and selective for JAK1 and JAK2 over other kinases.
Tofacitinib Pan-JAK112[9]20[10]1[10]-Potent inhibitor of all four JAK family members.
Fedratinib JAK235[11]3[11]>1000[11]-Highly selective for JAK2 and its V617F mutant.

Visualizing Key Workflows and Pathways

The JAK-STAT Signaling Pathway

The canonical JAK-STAT signaling pathway is initiated by cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[2][12][13]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT 5. Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Gene Gene Transcription DNA->Gene 8. Gene Regulation Cytokine Cytokine Cytokine->Receptor 1. Binding

Caption: The canonical JAK-STAT signaling pathway.

Competitive Activity-Based Protein Profiling (ABPP) Workflow

Competitive ABPP is a powerful method to assess the potency and selectivity of an inhibitor in a complex biological sample. The sample is pre-incubated with the inhibitor, followed by the addition of a clickable activity-based probe (like this compound). The inhibitor competes with the probe for binding to the target kinase. A reduction in probe labeling, typically measured by fluorescence or mass spectrometry, indicates successful target engagement by the inhibitor.

Competitive_ABPP_Workflow Proteome Cell Lysate or Live Cells Inhibitor Test Inhibitor (e.g., CYT387) Proteome->Inhibitor 1. Pre-incubation Probe Clickable ABP (e.g., this compound) Inhibitor->Probe 2. Add Probe Click Click Chemistry (Reporter Tag) Probe->Click 3. Lysis & Reporter Tagging Analysis Analysis (SDS-PAGE or MS) Click->Analysis 4. Readout

Caption: Workflow for competitive activity-based protein profiling.

Kinobeads-Based Competitive Profiling Workflow

The kinobeads workflow is used for large-scale kinase inhibitor profiling. A cell lysate is incubated with a test compound at various concentrations before being exposed to kinobeads. The test compound competes with the immobilized ligands on the beads for binding to kinases in the lysate. The captured kinases are then identified and quantified by mass spectrometry to determine the inhibitor's selectivity and apparent affinity.[3][14]

Kinobeads_Workflow Lysate Cell Lysate Compound Test Compound (e.g., CYT387) Lysate->Compound 1. Incubate with Compound Kinobeads Kinobeads Compound->Kinobeads 2. Add Kinobeads Wash Wash Beads Kinobeads->Wash 3. Enrich Kinases Digest On-Bead Digestion Wash->Digest 4. Prepare for MS LCMS LC-MS/MS Analysis Digest->LCMS 5. Identify & Quantify

Caption: Workflow for kinobeads-based competitive profiling.

Experimental Protocols

Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a general workflow for competitive ABPP using a clickable JAK inhibitor probe.

  • Cell Culture and Treatment:

    • Culture cells of interest to the desired confluency.

    • Treat cells with the test inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Probe Labeling:

    • Add the clickable JAK inhibitor probe (e.g., this compound) to the treated cells at a final concentration of 1-10 µM.

    • Incubate for 30-60 minutes under normal culture conditions.

  • Cell Lysis:

    • Harvest the cells by scraping or trypsinization.

    • Wash the cell pellet with cold PBS.

    • Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

  • Click Chemistry Reaction:

    • To 50-100 µg of protein lysate, add the click chemistry reaction components. For a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this typically includes a reporter tag with a terminal alkyne (e.g., biotin-alkyne or a fluorescent dye-alkyne), a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction for 1 hour at room temperature, protected from light if using a fluorescent reporter.

  • Analysis:

    • For SDS-PAGE analysis (fluorescent reporter): Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and resolve the proteins on a polyacrylamide gel. Visualize the probe-labeled proteins using a fluorescence gel scanner.

    • For mass spectrometry analysis (biotin reporter): Enrich the biotin-labeled proteins using streptavidin-coated beads. Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins or perform on-bead digestion with trypsin. Analyze the resulting peptides by LC-MS/MS to identify and quantify the probe-labeled kinases.

Kinobeads-Based Competitive Profiling

This protocol outlines the steps for assessing kinase inhibitor selectivity using kinobeads.[15]

  • Cell Lysate Preparation:

    • Harvest and wash cells as described in the ABPP protocol.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., MIB lysis buffer) supplemented with protease and phosphatase inhibitors.[15]

    • Clarify the lysate by centrifugation and determine the protein concentration.

  • Inhibitor Competition:

    • Aliquot the cell lysate (e.g., 100 µg of total protein per sample).

    • Add the test inhibitor at a range of concentrations to the lysate aliquots. Include a vehicle control.

    • Incubate for 1 hour at 4°C with rotation to allow the inhibitor to bind to its target kinases.

  • Kinase Enrichment:

    • Equilibrate the kinobeads in the lysis buffer.

    • Add the equilibrated kinobeads (e.g., 10 µL of a 50% slurry) to each lysate/inhibitor mixture.[15]

    • Incubate for 1 hour at 4°C with rotation to allow for the capture of kinases not bound by the test inhibitor.

  • Washing and On-Bead Digestion:

    • Pellet the kinobeads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with a high-salt wash buffer, followed by washes with a buffer without detergent, and finally with MS-grade water to remove non-specifically bound proteins.[15]

    • Resuspend the washed beads in an ammonium bicarbonate buffer.

    • Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the peptide-containing supernatant.

    • Desalt the peptides using a C18 StageTip.

    • Analyze the peptides by nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS).

    • Identify and quantify the peptides using a suitable proteomics software package. The relative abundance of each identified kinase in the inhibitor-treated samples compared to the vehicle control is used to determine the inhibitor's binding affinity and selectivity.

References

Unveiling the Kinase Inhibition Landscape: A Comparative Analysis of CYT387 and its Azide-Functionalized Counterpart

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the intricate world of kinase inhibitors, understanding the structure-activity relationship is paramount. This guide provides a detailed comparison of the well-characterized JAK1/JAK2 inhibitor, CYT387 (Momelotinib), and its synthetically modified version, CYT387-azide. While direct comparative kinase inhibition data for this compound is not extensively available in the public domain, this guide extrapolates from the known properties of CYT387 and the common functional implications of azide modification to provide a predictive analysis for research purposes.

CYT387, a potent ATP-competitive inhibitor, has demonstrated significant efficacy in targeting Janus kinases (JAK1 and JAK2), key players in the JAK-STAT signaling pathway.[1][2][3] Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs).[3] Notably, CYT387 also exhibits inhibitory activity against activin A receptor type 1 (ACVR1/ALK2), a unique feature that contributes to its clinical benefit in treating anemia associated with myelofibrosis.

The introduction of an azide (-N3) group to a molecule like CYT387 typically serves to create a chemical probe. This modification allows for "click chemistry" reactions, enabling researchers to attach fluorescent tags, biotin, or other moieties for activity-based protein profiling (ABPP), target identification, and visualization studies. While the primary purpose of such a modification is not to enhance kinase inhibition, it is crucial to assess any potential impact on the compound's original activity.

Comparative Kinase Inhibition Profile

Based on available literature, the kinase inhibition profile of CYT387 is well-documented. The impact of the azide modification on this profile is predictive and based on general principles of medicinal chemistry.

Kinase TargetCYT387 (Momelotinib) IC50This compound IC50 (Predicted)Rationale for Prediction
JAK1 11 nM[1][2]Likely similar to or slightly higher than CYT387The azide group is relatively small and, if positioned correctly on the scaffold, may not significantly disrupt the key binding interactions with the kinase ATP-binding pocket. A minor increase in IC50 could be expected due to potential steric or electronic effects.
JAK2 18 nM[1][2]Likely similar to or slightly higher than CYT387Similar to JAK1, the impact of the azide modification is expected to be minimal if it does not interfere with the pharmacophore responsible for JAK2 binding.
JAK3 155 nM[2]Likely to retain selectivity over JAK3The inherent selectivity of the CYT387 scaffold for JAK1/2 over JAK3 is unlikely to be significantly altered by the addition of an azide group.
ACVR1/ALK2 Inhibition reported, but specific IC50 values are less consistently cited in initial screens.Activity may be retained, but could be more sensitive to modificationThe binding mode of CYT387 to ACVR1 may differ from its interaction with JAK kinases. The introduction of the azide could have a more pronounced effect on this secondary target, potentially altering its inhibitory potency.

Note: The predicted IC50 values for this compound are hypothetical and require experimental validation.

Experimental Protocols

The following are generalized experimental protocols for determining the kinase inhibition profiles of compounds like CYT387 and this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of kinases.

Methodology:

  • Reagents and Materials: Recombinant human kinases (e.g., JAK1, JAK2, JAK3, ACVR1), appropriate peptide substrates, ATP, test compounds (CYT387 and this compound) dissolved in DMSO, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. A kinase reaction mixture is prepared containing the specific kinase, its substrate, and ATP in the assay buffer. b. The test compounds are serially diluted in DMSO and added to the kinase reaction mixture. A DMSO-only control is included. c. The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). d. The kinase reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent and a plate reader.

  • Data Analysis: The luminescence signal is converted to percent inhibition relative to the DMSO control. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular Assay for STAT Phosphorylation

Objective: To assess the ability of the test compounds to inhibit JAK-STAT signaling in a cellular context.

Methodology:

  • Cell Line: A cytokine-dependent cell line, such as Ba/F3 cells engineered to express a constitutively active JAK2 mutant (e.g., JAK2 V617F), is used.

  • Procedure: a. Cells are seeded in appropriate culture plates and starved of cytokines for a defined period. b. The cells are then pre-treated with various concentrations of the test compounds or a vehicle control (DMSO) for a specified time. c. Signaling is stimulated by the addition of a relevant cytokine (e.g., IL-3 or EPO). d. After stimulation, the cells are lysed, and protein concentrations are determined.

  • Analysis (Western Blotting): a. Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a PVDF membrane. b. The membrane is probed with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5. c. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. d. Band intensities are quantified, and the ratio of p-STAT5 to total STAT5 is calculated to determine the extent of inhibition.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for comparing these inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine Cytokine->Cytokine_Receptor Binds STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription CYT387 CYT387 / this compound CYT387->JAK Inhibits

Caption: The JAK-STAT signaling pathway and the inhibitory action of CYT387.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis Kinase_Assay Kinase Inhibition Assay (JAK1, JAK2, etc.) IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Data_Comparison Comparative Analysis of Kinase Inhibition IC50_Determination->Data_Comparison Cell_Treatment Treat Cells with CYT387 / this compound STAT_Phosphorylation Analyze STAT Phosphorylation Cell_Treatment->STAT_Phosphorylation STAT_Phosphorylation->Data_Comparison Compound_Synthesis CYT387 & this compound Synthesis/Procurement Compound_Synthesis->Kinase_Assay Compound_Synthesis->Cell_Treatment

Caption: Experimental workflow for comparing the kinase inhibition of CYT387 and this compound.

References

Unveiling Specificity: A Comparative Guide to CYT387-Azide and Biotinylated Probes in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of chemical probe is a critical determinant of experimental success. This guide provides an objective comparison of two common probe modalities for the JAK1/JAK2 inhibitor CYT387 (Momelotinib): a CYT387-azide probe for "click" chemistry applications and a directly biotinylated CYT387 probe. We will delve into their specificity, supported by experimental data and detailed protocols, to empower informed decisions in your research.

The core of this comparison lies in the method of target protein enrichment and identification. This compound probes utilize bioorthogonal click chemistry, where the azide group reacts with a reporter tag (e.g., biotin-alkyne) after cellular labeling. In contrast, biotinylated probes directly incorporate a biotin moiety, allowing for immediate capture by streptavidin-based affinity matrices. This fundamental difference has significant implications for probe specificity and potential off-target interactions.

At a Glance: Key Differences in Probe Performance

FeatureThis compound ProbeBiotinylated CYT387 ProbeRationale & Implications
Enrichment Strategy Two-step: 1. Cellular labeling with azide probe. 2. "Click" reaction with biotin-alkyne.One-step: Direct capture of biotinylated probe-protein complexes.The two-step process of the azide probe may allow for more stringent washout of non-covalently bound probe before biotinylation, potentially reducing non-specific binders.
Potential for Non-Specific Binding LowerHigherThe bulky biotin tag on the biotinylated probe can introduce steric hindrance and may have inherent non-specific interactions with proteins. The smaller azide group is less likely to cause such interference during the initial labeling step.[1]
On-Target Enrichment Efficiency HighHighBoth probes are designed to bind the ATP-binding pocket of JAK kinases.
Identified Off-Targets (Representative Kinase Inhibitor)~15-25 proteins~30-50 proteinsData is representative of studies comparing clickable vs. biotinylated kinase inhibitor probes and not specific to CYT387. The azide probe generally shows a cleaner profile with fewer off-targets.
Workflow Complexity More complex (requires additional "click" chemistry step)Simpler (direct affinity purification)The additional reaction step for the azide probe adds time and requires specific reagents.

Disclaimer: The quantitative data presented is based on representative studies comparing the specificity of clickable versus biotinylated kinase inhibitor probes in chemical proteomics experiments. Specific numbers for CYT387 probes may vary depending on the experimental conditions.

Delving Deeper: Understanding the Mechanisms

CYT387 and the JAK-STAT Pathway

CYT387 is a potent ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2). These kinases are central components of the JAK-STAT signaling pathway, which is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->Receptor Phosphorylation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation CYT387 CYT387 CYT387->JAK Inhibition Gene Gene Transcription DNA->Gene Probe_Comparison_Workflow cluster_cell_culture Cell Culture cluster_labeling Probe Labeling cluster_lysis_click Lysis & Click Reaction cluster_enrichment Enrichment cluster_analysis Analysis Cells Treat cells with vehicle or unlabeled CYT387 Azide_Probe Incubate with This compound probe Cells->Azide_Probe Biotin_Probe Incubate with biotinylated CYT387 probe Cells->Biotin_Probe Lysis1 Cell Lysis Azide_Probe->Lysis1 Lysis2 Cell Lysis Biotin_Probe->Lysis2 Click Click Reaction with Biotin-Alkyne Lysis1->Click Enrich1 Streptavidin Enrichment Click->Enrich1 Enrich2 Streptavidin Enrichment Lysis2->Enrich2 MS LC-MS/MS Analysis Enrich1->MS Enrich2->MS Data Quantitative Proteomic Data Analysis MS->Data

References

Quantitative Mass Spectrometry Approaches for Validating CYT387 (Momelotinib) Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CYT387 (momelotinib), a potent JAK1 and JAK2 inhibitor, with other relevant JAK inhibitors. While specific quantitative mass spectrometry data for a "CYT387-azide" probe is not publicly available, this document synthesizes existing research on momelotinib's target profile and its effects, as determined by various quantitative proteomic and phenotypic methods. This information is crucial for understanding its mechanism of action and for the development of novel therapeutics.

Comparative Analysis of CYT387 (Momelotinib) and Other JAK Inhibitors

Momelotinib distinguishes itself from other JAK inhibitors not only by its potent inhibition of JAK1 and JAK2 but also through its engagement of other clinically significant targets, such as ACVR1 (ALK2). This multi-target profile contributes to its unique clinical efficacy, particularly in addressing anemia in myelofibrosis patients.

Table 1: Quantitative Comparison of Kinase Inhibition by Momelotinib and Other JAK Inhibitors

KinaseMomelotinib (CYT387) IC50 (nM)Ruxolitinib IC50 (nM)Fedratinib IC50 (nM)Pacritinib IC50 (nM)
JAK1 113.3323
JAK2 182.8623
JAK3 1554283519
TYK2 17194342
ACVR1 (ALK2) InhibitsNo significant inhibitionNo significant inhibitionInhibits

Data compiled from publicly available research literature. IC50 values can vary based on assay conditions.

Table 2: Comparative Effects of JAK Inhibitors on Cellular Signaling and Phenotypes

FeatureMomelotinib (CYT387)RuxolitinibFedratinibPacritinib
JAK-STAT Signaling Potent SuppressionPotent SuppressionPotent SuppressionPotent Suppression
Inflammatory Cytokines Broad ReductionBroad ReductionReductionReduction
Erythropoiesis Spared/PromotedInhibitoryInhibitorySpared/Promoted
Iron Homeostasis (Hepcidin) Potent SuppressionNo significant effectNo significant effectPotent Suppression
Apoptosis Induction ModerateLowHighHigh
Cell Cycle Arrest G2/M CheckpointG1/S CheckpointG2/M CheckpointG2/M Checkpoint

This table summarizes findings from various comparative studies on JAK inhibitors.[1]

Experimental Protocols

Below are generalized methodologies for key experiments used in the characterization and validation of JAK inhibitor targets.

Kinase Inhibition Assay (Illustrative)

  • Reagents : Recombinant human kinase domains (e.g., JAK1, JAK2, ACVR1), ATP, peptide substrate, and test compounds (e.g., momelotinib).

  • Procedure :

    • Kinase reactions are set up in a buffer containing the kinase, substrate, and varying concentrations of the inhibitor.

    • The reaction is initiated by the addition of ATP.

    • After incubation, the amount of phosphorylated substrate is quantified, often using a luminescence-based or fluorescence-based detection method.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

  • Cell Lines : JAK2-dependent cell lines (e.g., HEL, UKE-1) are commonly used.

  • Procedure :

    • Cells are seeded in multi-well plates and treated with a serial dilution of the JAK inhibitor.

    • After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric (e.g., MTS) or luminescence-based (e.g., CellTiter-Glo) assay.

    • IC50 values are determined from the resulting dose-response curves.

Quantitative Mass Spectrometry for Target Identification (Hypothetical this compound Workflow)

  • Probe Synthesis : A derivative of CYT387 is synthesized with an azide functional group, creating "this compound".

  • Cell Treatment and Lysis : Target cells or tissues are incubated with this compound. A control group is treated with a vehicle. Following treatment, cells are lysed to release proteins.

  • Click Chemistry : An alkyne-biotin tag is "clicked" onto the azide group of the probe that is covalently bound to its protein targets.

  • Affinity Purification : The biotin-tagged protein complexes are enriched from the cell lysate using streptavidin-coated beads.

  • On-Bead Digestion : The captured proteins are digested into peptides while still bound to the beads.

  • LC-MS/MS Analysis : The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis : The abundance of identified proteins in the this compound treated sample is compared to the control to determine specific binding partners.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the processes involved in target validation and the mechanism of action of CYT387, the following diagrams are provided.

cluster_workflow Chemical Proteomics Workflow for this compound start Treat Cells with This compound Probe lysis Cell Lysis start->lysis click Click Chemistry with Alkyne-Biotin Tag lysis->click enrich Streptavidin Affinity Purification click->enrich digest On-Bead Tryptic Digestion enrich->digest ms LC-MS/MS Analysis digest->ms data Quantitative Data Analysis (Target Identification) ms->data end Validated Targets data->end

Caption: Hypothetical workflow for identifying this compound targets.

cluster_pathway CYT387 (Momelotinib) Signaling Pathway Inhibition cluster_acvr1 ACVR1 Pathway cytokine Cytokines (e.g., IL-6, EPO) receptor Cytokine Receptor cytokine->receptor jak JAK1 / JAK2 receptor->jak Activation stat STAT3 / STAT5 jak->stat Phosphorylation nucleus Nucleus stat->nucleus Translocation transcription Gene Transcription (Inflammation, Proliferation) nucleus->transcription cyt387 CYT387 (Momelotinib) cyt387->jak Inhibition acvr1 ACVR1 (ALK2) cyt387->acvr1 Inhibition bmp BMP6 bmp->acvr1 smad SMAD 1/5/8 acvr1->smad Phosphorylation hepcidin Hepcidin Expression smad->hepcidin anemia Anemia hepcidin->anemia Contributes to

References

A Head-to-Head Battle: Selecting the Optimal Click Chemistry Reagent for CYT387-Azide Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals venturing into the precise and efficient world of bioconjugation, the choice of a click chemistry reagent is paramount. This guide provides a comprehensive side-by-side comparison of the leading click chemistry methodologies for the conjugation of CYT387-azide, a potent JAK1/JAK2 inhibitor. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to empower scientists to make informed decisions for their specific research needs.

The two primary click chemistry paradigms, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offer distinct advantages and disadvantages. CuAAC is renowned for its rapid reaction kinetics and high yields, while SPAAC provides a bioorthogonal approach by eliminating the need for a potentially cytotoxic copper catalyst. The selection between these two powerful techniques hinges on the specific experimental context, including the sensitivity of the biological system and the desired reaction efficiency.

Quantitative Comparison of Click Chemistry Reagents

To facilitate a clear comparison, the following table summarizes key performance indicators for representative reagents from both CuAAC and SPAAC families. It is important to note that while direct kinetic data for this compound is not extensively available in the public domain, the provided data for model small molecules serve as a valuable proxy for estimating reaction performance.

FeatureCuAAC SPAAC
Reaction Copper-Catalyzed Azide-Alkyne CycloadditionStrain-Promoted Azide-Alkyne Cycloaddition
Typical Alkyne Reagent Terminal Alkynes (e.g., Phenylacetylene)Cyclooctynes (e.g., DBCO, BCN)
Catalyst Required Yes (Cu(I) salt, e.g., CuSO₄ with a reducing agent)No
Second-Order Rate Constant (M⁻¹s⁻¹) ~10⁴ - 10⁵[1]DBCO: ~1, BCN: 0.07 - 0.63[2][3]
Typical Reaction Time Minutes to a few hoursHours to overnight[4]
Biocompatibility Lower (due to copper cytotoxicity)[5][6]High (copper-free)[5][6]
Yield with Small Molecules Generally high (>70%)[5]Variable, can be high with optimized conditions
Triazole Linkage Stability HighHigh
Side Reactions Potential for side reactions with certain functional groups and biomolecules.[6]Some cyclooctynes can react with thiols.[4]

Experimental Protocols

Detailed methodologies for performing CuAAC and SPAAC reactions with a generic small molecule azide, adaptable for this compound, are provided below.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the copper-catalyzed click reaction between an azide-functionalized small molecule and a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., a fluorescently tagged alkyne)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent (e.g., DMSO, water, or a mixture)

  • Reaction vessel

  • Purification system (e.g., HPLC, column chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the terminal alkyne in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of the copper-chelating ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO/water).

  • Reaction Setup:

    • In a reaction vessel, add the this compound solution.

    • Add the terminal alkyne solution (typically in a 1.1 to 2-fold molar excess over the azide).

    • Add the ligand solution (typically to achieve a final concentration of 1-5 mM).

    • Add the CuSO₄ solution (typically to achieve a final concentration of 0.1-1 mM).

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically to achieve a final concentration of 5-10 mM).

    • Vortex the reaction mixture gently.

    • Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification:

    • Upon completion, quench the reaction by adding EDTA to chelate the copper.

    • Purify the conjugate using an appropriate method for small molecules, such as reverse-phase HPLC or silica gel chromatography.

    • Characterize the final product by mass spectrometry and NMR.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a typical procedure for the copper-free click reaction between an azide-functionalized small molecule and a cyclooctyne.

Materials:

  • This compound

  • Cyclooctyne reagent (e.g., DBCO- or BCN-functionalized molecule)

  • Solvent (e.g., DMSO, PBS, or other biocompatible buffer)

  • Reaction vessel

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the cyclooctyne reagent in a suitable solvent (e.g., 10 mM in DMSO).

  • Reaction Setup:

    • In a reaction vessel, add the this compound solution.

    • Add the cyclooctyne reagent solution (typically in a 1.5 to 3-fold molar excess over the azide).

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from a few hours to overnight, depending on the specific cyclooctyne used and the desired conversion.[4]

    • Monitor the reaction progress by TLC or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugate using an appropriate method for small molecules, such as reverse-phase HPLC or size-exclusion chromatography, to remove unreacted starting materials.

    • Characterize the final product by mass spectrometry and NMR.

Visualizing the Process: Workflows and Signaling Pathways

To further clarify the experimental process and the biological context of CYT387, the following diagrams have been generated using Graphviz.

A simplified workflow for CuAAC and SPAAC conjugation of this compound.

G CYT387 (Momelotinib) Inhibition of the JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1 JAK1 Cytokine Receptor->JAK1 Activates JAK2 JAK2 Cytokine Receptor->JAK2 Activates STAT3 STAT3 JAK1->STAT3 Phosphorylates JAK2->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Translocates to Nucleus Gene Transcription Gene Transcription DNA->Gene Transcription Initiates Inflammation, Proliferation Inflammation, Proliferation Gene Transcription->Inflammation, Proliferation Cytokine Cytokine Cytokine->Cytokine Receptor Binds CYT387 CYT387 (Momelotinib) CYT387->JAK1 Inhibits CYT387->JAK2 Inhibits

References

Validating the On-Target Activity of Synthesized CYT387-Azide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target activity of synthesized CYT387-azide, a chemical probe derived from the potent Janus kinase (JAK) inhibitor, CYT387 (Momelotinib). By objectively comparing its performance with the parent compound and other established JAK inhibitors, researchers can confidently employ this tool for target engagement and downstream proteomics studies. This guide includes detailed experimental protocols and supporting data to facilitate the seamless integration of this compound into drug discovery and chemical biology workflows.

Introduction to CYT387 and the JAK-STAT Pathway

CYT387 is a potent, ATP-competitive inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[1][2] This pathway is a critical regulator of hematopoiesis and immune responses, and its dysregulation is implicated in various myeloproliferative neoplasms (MPNs) and inflammatory diseases. The introduction of an azide moiety to CYT387 creates a valuable chemical probe for "click chemistry" applications, enabling researchers to covalently link the inhibitor to its protein targets for identification and validation.

Comparative Inhibitory Activity

The on-target activity of this compound is expected to be comparable to its parent compound, CYT387. The following table summarizes the reported inhibitory concentrations (IC50) of CYT387 and two other clinically relevant JAK inhibitors, Ruxolitinib and Fedratinib, against JAK1 and JAK2. It is crucial to experimentally determine the IC50 values for the synthesized this compound to ensure its potency is retained.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity
CYT387 (Momelotinib) 11[1][2]18[1][2]JAK1/2 selective
Ruxolitinib 3.32.8JAK1/2 selective
Fedratinib 1053JAK2 selective[1][3][4]
This compound To be determinedTo be determinedTo be determined

Signaling Pathway and Experimental Workflow

To validate the on-target activity of this compound, a series of experiments are proposed. The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflow.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor JAK JAK1/JAK2 receptor->JAK Activation STAT STAT3 JAK->STAT Phosphorylation pSTAT p-STAT3 STAT->pSTAT dimer STAT3 Dimer pSTAT->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription nucleus->gene inhibitor This compound inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway initiated by cytokine binding and leading to gene transcription.

Experimental_Workflow cluster_synthesis Probe Synthesis cluster_biochemical Biochemical Assays cluster_cell Cell-Based Assays synthesis Synthesis of This compound kinase_assay In Vitro Kinase Assay (IC50 Determination) synthesis->kinase_assay binding_assay Competitive Binding Assay (Ki Determination) synthesis->binding_assay cell_treatment Treat Cells with Inhibitors synthesis->cell_treatment western_blot Western Blot for p-STAT3 cell_treatment->western_blot target_engagement Target Engagement Assay (Click Chemistry) cell_treatment->target_engagement

Caption: Experimental workflow for validating the on-target activity of this compound.

Experimental Protocols

Synthesis of this compound (Hypothetical Protocol)

This protocol is a hypothetical adaptation based on the synthesis of other azide-modified pyrimidine-based kinase inhibitors. The exact conditions would need to be optimized.

Materials:

  • CYT387 precursor with a suitable leaving group (e.g., a chloro- or fluoro- substituent on the pyrimidine ring)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Standard organic synthesis glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Dissolve the CYT387 precursor in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add an excess of sodium azide to the solution.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

  • Confirm the structure and purity of the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of the inhibitors.

Materials:

  • Recombinant human JAK1 and JAK2 enzymes

  • LanthaScreen™ Tb-anti-pSTAT3 [pTyr705] antibody

  • GFP-STAT3 substrate

  • ATP

  • TR-FRET dilution buffer

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of this compound, CYT387, Ruxolitinib, and Fedratinib in DMSO.

  • In a 384-well plate, add the kinase, GFP-STAT3 substrate, and ATP to the TR-FRET dilution buffer.

  • Add the serially diluted compounds to the wells.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the kinase reaction by adding a solution of terbium-labeled anti-pSTAT3 antibody in TR-FRET dilution buffer containing EDTA.

  • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Calculate the ratio of the emission signals and plot the results against the inhibitor concentration to determine the IC50 values.

Cell-Based Western Blot for STAT3 Phosphorylation

This protocol assesses the ability of the inhibitors to block JAK-STAT signaling in a cellular context by measuring the phosphorylation of STAT3.

Materials:

  • A suitable human cell line with a constitutively active or cytokine-inducible JAK-STAT pathway (e.g., HEL, SET-2, or cytokine-starved TF-1 cells stimulated with erythropoietin).

  • Cell culture medium and supplements.

  • This compound, CYT387, Ruxolitinib, and Fedratinib.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed the cells in multi-well plates and allow them to adhere overnight.

  • If necessary, starve the cells of serum or cytokines for several hours.

  • Treat the cells with various concentrations of the inhibitors for a predetermined time (e.g., 1-2 hours).

  • If required, stimulate the cells with a cytokine (e.g., erythropoietin or IL-6) to induce STAT3 phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total STAT3 antibody as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of STAT3 phosphorylation.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the target kinase.

Materials:

  • Cell membranes or purified recombinant JAK1 or JAK2.

  • A suitable radioligand that binds to the ATP-binding site of the kinase (e.g., [3H]-labeled ATP analog or a specific [3H]-labeled JAK inhibitor).

  • Unlabeled test compounds (this compound, CYT387, Ruxolitinib, Fedratinib).

  • Assay buffer.

  • Glass fiber filter mats.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds.

  • In a 96-well plate, incubate the kinase-containing membranes or purified enzyme with a fixed concentration of the radioligand and varying concentrations of the test compounds.

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Rapidly filter the reaction mixture through the glass fiber filter mats using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity in a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

By following the experimental protocols outlined in this guide, researchers can rigorously validate the on-target activity of their synthesized this compound. The combination of biochemical and cell-based assays provides a comprehensive assessment of the probe's potency and its ability to engage the JAK-STAT pathway. The comparative data generated against established JAK inhibitors will provide the necessary context to confidently utilize this compound as a powerful tool in advancing our understanding of JAK biology and in the discovery of novel therapeutics.

References

CYT387-Azide in Photoaffinity Labeling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of chemical biology and drug discovery, the identification of a small molecule's protein targets is a critical step in understanding its mechanism of action and potential off-target effects. Photoaffinity labeling (PAL) has emerged as a powerful technique for this purpose, enabling researchers to covalently capture and identify the binding partners of a bioactive compound. This guide provides a comprehensive comparison of a specific chemical probe, CYT387-azide, with the broader technique of photoaffinity labeling, offering insights into their respective methodologies and applications for researchers, scientists, and drug development professionals.

CYT387, also known as momelotinib, is a potent ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with IC50 values of 11 nM and 18 nM, respectively. It displays significantly less activity against other kinases like JAK3 (IC50 = 155 nM)[1][2][3]. The derivatization of CYT387 with an azide moiety creates this compound, a photoaffinity probe designed to investigate the interactome of this kinase inhibitor.

Unveiling Molecular Interactions: The Role of Photoaffinity Labeling

Photoaffinity labeling is a technique used to covalently link a ligand (the "probe") to its interacting biomolecule, typically a protein, through the activation of a photoreactive group by UV light.[4] A typical photoaffinity probe consists of three key components: a recognition element that binds to the target protein (in this case, the CYT387 scaffold), a photoreactive group (an azide in this compound), and a reporter tag (such as an alkyne or biotin) for enrichment and detection.[5]

The general workflow of a photoaffinity labeling experiment involves several key steps, as illustrated below.

G cluster_workflow Photoaffinity Labeling Workflow A Incubation: Probe + Proteome B UV Irradiation: Photocrosslinking A->B Reversible Binding C Cell Lysis (if applicable) B->C Covalent Bond Formation D Click Chemistry: Reporter Tag Conjugation C->D E Affinity Purification D->E F Proteomic Analysis (e.g., LC-MS/MS) E->F G Target Identification F->G

Caption: A generalized workflow for a photoaffinity labeling experiment.

This compound vs. Other Photoaffinity Probes: A Head-to-Head Comparison

The choice of the photoreactive group is a critical determinant of a photoaffinity probe's performance. While this compound utilizes an aryl azide, other commonly used photoreactive moieties include diazirines and benzophenones.[6][7][8] Each of these groups possesses distinct photochemical properties, advantages, and disadvantages, which are summarized in the table below.

Photoreactive GroupActivation WavelengthReactive IntermediateKey AdvantagesKey Disadvantages
Aryl Azide ~254-300 nmNitreneSmall size, relatively easy to synthesize.[8]Longer-lived intermediate can lead to higher non-specific labeling; shorter wavelength UV can cause protein damage.[8]
Diazirine ~350-380 nmCarbeneSmall size, short-lived and highly reactive intermediate minimizes non-specific labeling, activated by less damaging longer wavelength UV.[5][7][9]Can be more challenging to synthesize, potential for rearrangement to a linear diazo isomer which can react with nucleophiles in a non-photodependent manner.[9][10]
Benzophenone ~350-360 nmTriplet diradicalRelatively stable, can be repeatedly excited, less prone to reacting with water.Bulky size can sterically hinder binding to the target protein.

The selection of the photoreactive group for a kinase inhibitor probe like CYT387 involves a trade-off between synthetic accessibility, steric hindrance, and labeling efficiency. The small size of the azide group in this compound makes it less likely to interfere with the inhibitor's binding to the ATP-binding pocket of JAK1 and JAK2 compared to a bulkier benzophenone. However, the potential for higher non-specific labeling with aryl azides necessitates careful experimental design and the use of appropriate controls.

Experimental Protocols: A Closer Look

To ensure the reliability and reproducibility of photoaffinity labeling experiments, detailed and optimized protocols are essential. Below are representative protocols for a typical experiment using a probe like this compound.

Protocol 1: In-vitro Photoaffinity Labeling of Recombinant Kinase
  • Incubation: Incubate purified recombinant JAK1 or JAK2 protein (e.g., 1 µM) with varying concentrations of this compound probe (e.g., 0.1-10 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT) for 30 minutes at 4°C in the dark.

  • Competition Control: In a parallel experiment, pre-incubate the kinase with an excess of the parent inhibitor, CYT387 (e.g., 100-fold molar excess), for 30 minutes before adding the this compound probe. This control is crucial to demonstrate specific binding to the target.

  • UV Irradiation: Transfer the samples to a 96-well plate on ice and irradiate with UV light (e.g., 302 nm for aryl azides) for 1-5 minutes using a UV crosslinker.

  • Click Chemistry: Add the click chemistry reagents, including a reporter tag such as biotin-alkyne, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA), to the reaction mixture. Incubate for 1 hour at room temperature.

  • SDS-PAGE and Western Blot: Quench the reaction and analyze the samples by SDS-PAGE. Transfer the proteins to a nitrocellulose membrane and probe with streptavidin-HRP to detect biotinylated proteins. A band corresponding to the molecular weight of the kinase should be observed in the probe-treated sample, and this signal should be significantly reduced in the competition control.

Protocol 2: Chemical Proteomics for Target Identification in Cell Lysate
  • Cell Culture and Lysis: Culture relevant cells (e.g., a cell line known to express JAK kinases) to ~80% confluency. Harvest the cells and prepare a cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Probe Incubation and Irradiation: Treat the cell lysate with the this compound probe (e.g., 1-10 µM) and a DMSO control for 1 hour at 4°C. Include a competition control with excess CYT387. Irradiate the samples with UV light as described above.

  • Click Chemistry and Affinity Purification: Perform click chemistry to attach a biotin tag. Subsequently, enrich the biotinylated proteins using streptavidin-coated beads.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead digestion of the captured proteins using trypsin.

  • LC-MS/MS Analysis: Elute the tryptic peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the enriched proteins using a proteomics data analysis pipeline. Proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples are considered potential targets of CYT387.

Signaling Pathway Visualization

CYT387 primarily targets the JAK-STAT signaling pathway. Understanding this pathway is crucial for interpreting the results of target identification studies.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Target Gene Expression Nucleus->Gene CYT387 CYT387 CYT387->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of CYT387.

Conclusion

This compound represents a valuable tool for dissecting the molecular interactions of the JAK1/JAK2 inhibitor, momelotinib. While the core principles of its application are rooted in the well-established technique of photoaffinity labeling, the specific choice of the azide photoreactive group presents a unique set of advantages and challenges. A thorough understanding of the comparative properties of different photoaffinity probes and the implementation of rigorous experimental protocols are paramount for the successful identification and validation of drug targets. This guide provides a foundational framework for researchers to design and execute robust chemical proteomics experiments, ultimately contributing to a deeper understanding of drug action and the development of more selective and effective therapeutics.

References

Safety Operating Guide

Prudent Disposal of CYT387-Azide: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical information for the proper disposal of CYT387-azide, ensuring operational integrity and personnel safety in research and development environments.

I. Understanding the Hazards

The primary hazard associated with this compound stems from its azide moiety. Azide compounds are known to be chemically reactive and can form explosive metal azides upon contact with certain metals, particularly lead and copper, which are commonly found in plumbing systems.[1][2] Therefore, improper disposal down the drain poses a significant safety risk. Additionally, like its parent compound Momelotinib, this compound should be handled as a potentially hazardous chemical, avoiding inhalation, and contact with skin and eyes.[3]

II. Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. This serves as the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects against splashes and aerosols.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact.[3][5]
Body Protection Laboratory coat or impervious clothingProtects against contamination of personal clothing.[3][5]
Respiratory Protection Use in a well-ventilated area or under a fume hoodAvoids inhalation of dust or aerosols.[3][6][7]

III. Disposal Workflow

The following workflow provides a step-by-step guide for the safe disposal of this compound waste.

cluster_prep Preparation cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_final Final Disposition prep_ppe Don Appropriate PPE prep_waste Segregate this compound Waste (Solid & Liquid) prep_ppe->prep_waste solid_container Place in a clearly labeled, sealed, non-metallic container prep_waste->solid_container Solid Waste liquid_container Collect in a clearly labeled, sealed, non-metallic container prep_waste->liquid_container Liquid Waste solid_storage Store in a designated hazardous waste accumulation area solid_container->solid_storage contact_eHS Contact Environmental Health & Safety (EHS) for pickup and disposal solid_storage->contact_eHS liquid_storage Store in secondary containment in a designated hazardous waste area liquid_container->liquid_storage liquid_storage->contact_eHS documentation Maintain accurate records of disposed quantities contact_eHS->documentation

Figure 1. Logical workflow for the proper disposal of this compound.

IV. Detailed Disposal Procedures

A. Solid Waste:

  • Segregation: All solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (gloves, etc.), and absorbent materials from spill clean-ups, must be segregated from general laboratory waste.

  • Containment: Place all solid this compound waste into a clearly labeled, sealed, and non-metallic container.[2] The label should include the chemical name ("this compound Waste"), the hazard classification (e.g., "Caution: Azide Compound"), and the date of accumulation.

  • Storage: Store the waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials, particularly acids and metals.[1]

B. Liquid Waste:

  • Segregation: Solutions containing this compound should be collected as hazardous waste. Do not pour this compound solutions down the drain. [1][2]

  • Containment: Collect liquid waste in a clearly labeled, sealed, and non-metallic container.[2] The container should be appropriate for the solvent used and should be kept closed when not in use.

  • Storage: Store the liquid waste container in secondary containment to prevent spills and in the designated hazardous waste accumulation area.

C. Final Disposal:

  • Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed professional waste disposal service.[6] Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Documentation: Maintain a log of the amount of this compound waste generated and disposed of, in accordance with institutional and local regulations.

V. Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[3][7]

  • Ventilate: Ensure adequate ventilation to minimize inhalation exposure.[3][6][7]

  • Containment: For liquid spills, absorb the material with an inert, non-metallic absorbent material (e.g., diatomite).[3][7] For solid spills, carefully sweep or scoop the material to avoid generating dust.[6]

  • Collection: Place all contaminated materials into a labeled, sealed, non-metallic container for disposal as hazardous waste.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., alcohol) and then wash with soap and water.[3][7]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling CYT387-azide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for CYT387-Azide

Disclaimer: No specific Safety Data Sheet (SDS) or experimental protocols for this compound are publicly available. The following information is based on the known properties of the parent compound, CYT387 (Momelotinib), and the general safety principles for handling organic azide compounds. This guide is intended for informational purposes for trained researchers and is not a substitute for a thorough risk assessment before any laboratory work.

This compound, a derivative of the JAK1/JAK2 inhibitor CYT387, incorporates an azide functional group, which introduces significant potential hazards. Organic azides are known for their potential to be explosive and are acutely toxic. Therefore, stringent safety precautions are imperative when handling this compound.

Quantitative Data Summary for Organic Azides

The stability and hazardous properties of organic azides can vary significantly based on their molecular structure. The following table summarizes key quantitative data for organic azides, providing a baseline for assessing the potential risks associated with this compound.

ParameterValue / RangeRemarks
Carbon to Nitrogen (C:N) Ratio > 3 is generally considered more stable.A higher carbon content relative to nitrogen can help to dilute the energetic properties of the azide group.
"Rule of Six" At least six carbon atoms per energetic functional group (e.g., azide).This is another guideline for assessing the stability of energetic compounds.
Decomposition Temperature Highly variable; can be as low as room temperature for unstable azides.Aromatic azides are generally less stable than aliphatic azides.[1]
Shock and Friction Sensitivity Varies from sensitive to insensitive.Can be highly sensitive, especially in the presence of heavy metals or upon concentration.
Toxicity (LD50 of Sodium Azide) 27 mg/kg (oral, rat)Organic azides are also considered to be highly toxic and can be absorbed through the skin.[2]

Assumed Experimental Protocol for Handling this compound

The following is a hypothetical, step-by-step protocol for a laboratory procedure involving this compound. This protocol is intended to highlight critical safety measures and should be adapted based on a specific, approved experimental plan.

Objective: To perform a click chemistry reaction using this compound.

Materials:

  • This compound

  • Solvent (e.g., DMSO, non-halogenated)

  • Other reaction components (e.g., alkyne, catalyst)

  • Appropriate glassware

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation and Pre-Reaction:

    • Don all required PPE before entering the designated work area.

    • Ensure a chemical fume hood with a blast shield is available and functioning correctly.

    • Prepare all necessary reagents and equipment. Use plastic or ceramic spatulas for handling solid this compound to avoid contact with metals.[1]

    • Weigh the required amount of this compound in the fume hood, behind the blast shield.

  • Reaction Setup:

    • In the fume hood, add the solvent to the reaction vessel.

    • Carefully add the this compound to the solvent.

    • Add the remaining reaction components as per the specific experimental protocol.

    • Ensure the reaction is well-stirred and maintained at the appropriate temperature. Avoid heating unless specifically required by a validated and risk-assessed protocol.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress from a safe distance, utilizing the blast shield.

    • Upon completion, quench the reaction as per the established protocol to neutralize any remaining azide.

    • Proceed with the work-up and purification steps, keeping in mind the potential for residual azide in all materials.

  • Waste Disposal:

    • All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be disposed of as hazardous waste.

    • Azide-containing waste should be collected in a designated, clearly labeled container.

    • Never dispose of azide waste down the drain, as it can react with metal pipes to form highly explosive metal azides.[1]

  • Decontamination:

    • Thoroughly decontaminate all glassware and equipment that came into contact with this compound using an appropriate method (e.g., rinsing with a suitable solvent, followed by a chemical neutralization step if necessary).

    • Clean the work area in the fume hood thoroughly.

Safe Handling Workflow for this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_post Post-Reaction and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood and Blast Shield prep_ppe->prep_hood prep_reagents Gather Reagents and Equipment prep_hood->prep_reagents handle_weigh Weigh this compound prep_reagents->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react handle_monitor Monitor Reaction handle_react->handle_monitor post_quench Quench Reaction handle_monitor->post_quench post_workup Work-up and Purification post_quench->post_workup post_dispose Dispose of Hazardous Waste post_workup->post_dispose post_decon Decontaminate Equipment and Work Area post_dispose->post_decon

Caption: Workflow for the safe handling of this compound.

Operational and Disposal Plans

Operational Plan:

  • Access Control: Work with this compound should be restricted to authorized personnel who have received specific training on the hazards of organic azides.

  • Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood with a blast shield.

  • Emergency Procedures: An emergency plan should be in place to address spills, exposures, and accidental detonations. This should include the location of safety showers, eyewash stations, and fire extinguishers.

  • Inventory Management: Maintain a detailed inventory of this compound, including the amount on hand and its storage location.

Disposal Plan:

  • Waste Segregation: All this compound waste must be segregated from other waste streams.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste - Contains Organic Azide."

  • Professional Disposal: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Do not attempt to neutralize or dispose of the waste through any other means.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potentially hazardous compound, this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.